o-Phenanthroline-d8
Description
The exact mass of the compound 1,10-Phenanthroline-d8 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5,6,7,8,9-octadeuterio-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEZNRSVGBDHLK-PGRXLJNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C3=C(C(=C(C(=N3)[2H])[2H])[2H])C(=C2[2H])[2H])N=C1[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477752 | |
| Record name | 1,10-Phenanthroline-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90412-47-8 | |
| Record name | 1,10-Phenanthroline-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,10-Phenanthroline-d8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Purification of o-Phenanthroline-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of o-Phenanthroline-d8. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to illustrate key processes. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of chemical synthesis and drug development.
Introduction
O-Phenanthroline and its isotopically labeled analogues, such as this compound, are crucial compounds in various chemical and pharmaceutical applications. They are widely utilized as chelating agents, in the synthesis of metal complexes for catalysis, and as ligands in medicinal chemistry. The deuterated form, in particular, serves as an internal standard in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. The synthesis of this compound typically involves the initial synthesis of the non-deuterated o-phenanthroline core, followed by a deuteration step. The purification of the final product is critical to ensure high isotopic and chemical purity.
Synthesis and Purification Workflow
The overall process for obtaining pure this compound can be broken down into three main stages: synthesis of the o-phenanthroline backbone, deuteration of the aromatic protons, and finally, purification of the deuterated product.
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocols
Synthesis of o-Phenanthroline (Skraup Reaction)
This procedure is adapted from established methods for the synthesis of o-phenanthroline.
Materials:
-
8-Aminoquinoline
-
Glycerol
-
Arsenic pentoxide
-
Concentrated sulfuric acid
-
Sodium hydroxide solution (dilute)
-
Benzene
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a stirrer, combine 8-aminoquinoline, arsenic pentoxide, and dry glycerol.
-
Slowly add concentrated sulfuric acid to the well-stirred mixture. The addition should be done in small portions to control the exothermic reaction.
-
Heat the reaction mixture carefully, allowing for a controlled reaction. The temperature and reaction time need to be closely monitored.
-
After cooling, the reaction mass is poured into a large volume of water.
-
The acidic solution is then neutralized with a dilute sodium hydroxide solution. This will cause the formation of a tar-like precipitate which occludes the product.
-
The tar is separated and treated to recover the occluded o-phenanthroline. This can be achieved by dissolving the tar in sulfuric acid, diluting with water, and re-neutralizing at a controlled temperature (e.g., 10°C).
-
The crude o-phenanthroline is then extracted from the aqueous solution using a suitable organic solvent, such as hot benzene.
-
The solvent is removed by distillation to yield crude o-phenanthroline.
Deuteration of o-Phenanthroline
This protocol is based on general methods for the deuteration of aromatic compounds using a platinum catalyst.[1][2]
Materials:
-
Crude o-Phenanthroline
-
Deuterium oxide (D₂O)
-
Platinum(IV) oxide (PtO₂) catalyst
Procedure:
-
In a high-pressure reaction vessel (e.g., a shaker tube), add the crude o-phenanthroline, deuterium oxide, and a catalytic amount of platinum(IV) oxide.
-
Seal the vessel and heat it to a temperature of approximately 250°C with a pressure of around 600 psi for about 12 hours.
-
After cooling the reaction vessel, the resulting product is dissolved in a suitable organic solvent like chloroform.
-
The catalyst is removed by filtration.
-
The solvent is evaporated to yield crude this compound.
Purification of this compound via Zinc Complex Formation
This non-chromatographic purification method takes advantage of the low solubility of the o-phenanthroline-zinc complex.[3]
Materials:
-
Crude this compound
-
Zinc chloride (ZnCl₂)
-
Ethylene glycol
-
Concentrated aqueous ammonia
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the crude this compound in ethylene glycol. In a separate vessel, dissolve zinc chloride in ethylene glycol.
-
Mix the two solutions at approximately 50°C and then heat to 100°C to facilitate the formation of the (this compound)ZnCl₂ complex, which will precipitate out of the solution upon slow cooling.
-
Filter the solid complex and wash it with fresh ethylene glycol to remove impurities.
-
To recover the free ligand, suspend the complex in a biphasic system of dichloromethane and concentrated aqueous ammonia. The ammonia will form a soluble [Zn(NH₃)₄]²⁺ complex, releasing the this compound into the organic layer.
-
Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure and recrystallize the final product to obtain pure this compound.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis and purification of this compound.
| Parameter | Value | Reference |
| o-Phenanthroline Synthesis | ||
| Overall Yield (from o-nitroaniline) | ~20% | [4] |
| Yield (from 8-aminoquinoline) | ~40% | [4] |
| Deuteration | ||
| Deuteration Efficiency | >80% (example) | [1] |
| This compound Properties | ||
| Molecular Formula | C₁₂D₈N₂ | [5] |
| Molecular Weight | 188.25 g/mol | [5][6][7] |
| Isotopic Purity | ≥98 atom % D | [5][6][8] |
| Melting Point | 114-117 °C | [6] |
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Mass Spectrometry (MS): To confirm the molecular weight and the degree of deuteration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to confirm the absence of aromatic protons and ¹³C NMR to verify the carbon skeleton.
-
High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the final compound.
Conclusion
The synthesis and purification of this compound require a multi-step process involving a Skraup reaction for the core synthesis, a catalyzed H/D exchange for deuteration, and a selective complexation/decomplexation for purification. The methodologies outlined in this guide provide a robust framework for obtaining high-purity this compound suitable for demanding research and development applications. Careful execution of each step is crucial for achieving high yields and the desired level of isotopic enrichment.
References
- 1. US9505667B2 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 2. US8093422B2 - Method for deuteration of an aromatic ring - Google Patents [patents.google.com]
- 3. air.unimi.it [air.unimi.it]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. chemscene.com [chemscene.com]
- 6. 1,10-Phenanthroline-d8 D 98atom 90412-47-8 [sigmaaldrich.com]
- 7. 1,10-Phenanthroline-d8 | C12H8N2 | CID 12110380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
o-Phenanthroline-d8 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of o-Phenanthroline-d8, a deuterated analog of the well-known chelating agent o-phenanthroline. This guide covers its fundamental properties, applications in research, and detailed experimental protocols.
Core Properties of this compound
This compound is a stable, isotopically labeled version of o-phenanthroline, where all eight hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative mass spectrometry assays, as it is chemically identical to its non-deuterated counterpart but distinguishable by its mass.
| Property | Value |
| CAS Number | 90412-47-8 |
| Molecular Formula | C₁₂D₈N₂ |
| Molecular Weight | 188.25 g/mol |
| Synonyms | 1,10-Phenanthroline-d8, (²H₈)-1,10-Phenanthroline |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative mass spectrometry (LC-MS) for the accurate measurement of o-phenanthroline and its analogs in complex matrices. Beyond this, the biological activities of the non-deuterated form, o-phenanthroline, inform the potential research contexts for its deuterated counterpart. These include its roles as a metal chelator, an inhibitor of matrix metalloproteinases (MMPs), and a modulator of hypoxia-inducible factor 1-alpha (HIF-1α) signaling.
Experimental Protocols
General Protocol for Use as an Internal Standard in LC-MS
This protocol outlines the general steps for using this compound as an internal standard for the quantification of an analyte (e.g., a drug candidate with a phenanthroline-like structure) in a biological matrix such as plasma.
Materials:
-
This compound (as internal standard)
-
Analyte of interest
-
Blank biological matrix (e.g., plasma)
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation
-
Formic acid
-
LC-MS grade water
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the analyte and this compound in a suitable solvent (e.g., methanol or DMSO).
-
Preparation of Calibration Standards and Quality Controls (QCs): Spike known concentrations of the analyte into the blank biological matrix to prepare calibration standards and QCs.
-
Sample Preparation:
-
To a known volume of the sample (calibrator, QC, or unknown), add a fixed amount of the this compound internal standard solution.
-
Add a protein precipitation agent (e.g., acetonitrile) to the sample, typically in a 3:1 ratio (v/v).
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the analyte and internal standard using a suitable LC column and mobile phase gradient.
-
Detect the analyte and this compound using the mass spectrometer, typically in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Metal Chelation Assay (Adapted for Iron)
This protocol describes a colorimetric assay to assess the iron-chelating ability of a compound, where o-phenanthroline can be used as a reference.
Materials:
-
o-Phenanthroline
-
Ferrous sulfate (FeSO₄)
-
Test compound
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test compound and o-phenanthroline in a suitable solvent.
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound or o-phenanthroline to the wells at various concentrations.
-
Add the ferrous sulfate solution to all wells.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 510 nm. A decrease in absorbance in the presence of the test compound indicates iron chelation.
Matrix Metalloproteinase (MMP) Inhibition Assay
This is a general fluorometric assay to screen for MMP inhibitors, with o-phenanthroline serving as a broad-spectrum inhibitor control.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate
-
Assay buffer
-
o-Phenanthroline (as a control inhibitor)
-
Test compound
-
Fluorescence plate reader
Procedure:
-
Activate the MMP enzyme according to the manufacturer's instructions.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound or o-phenanthroline to the wells at various concentrations.
-
Add the activated MMP enzyme to the wells and incubate for a short period.
-
Initiate the reaction by adding the fluorogenic MMP substrate.
-
Monitor the increase in fluorescence over time. A decrease in the rate of fluorescence increase in the presence of the test compound indicates MMP inhibition.
Signaling Pathway Involvement: HIF-1α
o-Phenanthroline has been shown to induce the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent degradation by the proteasome. In hypoxic conditions, or in the presence of iron chelators like o-phenanthroline which inhibit the iron-dependent PHDs, HIF-1α is stabilized, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes involved in angiogenesis, metabolism, and cell survival.
Caption: The HIF-1α signaling pathway and the inhibitory effect of o-phenanthroline.
Isotopic Purity of o-Phenanthroline-d8: A Technical Guide
This technical guide provides an in-depth overview of the isotopic purity of deuterated o-Phenanthroline (o-Phenanthroline-d8). It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. This document outlines the synthesis, methods for determining isotopic purity, and presents available data on the isotopic enrichment of this compound.
Introduction to this compound
o-Phenanthroline is a heterocyclic organic compound widely used as a chelating agent for metal ions and as a ligand in coordination chemistry.[1][2] Its deuterated analog, this compound, in which eight hydrogen atoms on the aromatic rings are replaced by deuterium, serves as a valuable internal standard in mass spectrometry-based quantitative analyses and as a tracer in various research applications.[3] The efficacy and reliability of these applications are directly dependent on the isotopic purity of the deuterated standard.
Isotopic Purity Data
The isotopic purity of commercially available this compound is typically high, with deuterium incorporation exceeding 97 atom %. The molecular formula for the fully deuterated species is C₁₂D₈N₂.[4][5] The presence of partially deuterated or non-deuterated isotopologues can affect the accuracy of analytical measurements.
| Product Description | Isotopic Purity | Chemical Purity | Molecular Formula | Reference |
| 1,10-Phenanthroline-d8 | 97 atom % D | - | C₁₂D₈N₂ | [4] |
| 1,10-Phenanthroline-d8 | 97 atom % D | min 98% | - | [6] |
| This compound | ≥98% | - | C₁₂D₈N₂ | [5] |
Synthesis and Deuteration
The synthesis of this compound involves the introduction of deuterium atoms into the o-phenanthroline molecule. While specific, detailed proprietary synthesis methods are not always publicly available, general methods for the deuteration of aromatic compounds can be applied.
One common method involves a hydrogen-deuterium (H/D) exchange reaction. A patented method describes the deuteration of aromatic compounds, including phenanthroline, using deuterium oxide (D₂O) as the deuterium source in the presence of a transition metal catalyst, such as platinum oxide (PtO₂).[7] The reaction is typically carried out at elevated temperatures and pressures to facilitate the exchange of aromatic protons with deuterons. For instance, a described method involves heating the aromatic compound with D₂O and a platinum catalyst at temperatures of 120°C or greater and pressures of 50 psi or greater.[7] In one example provided in the patent, this method resulted in a mixture of isotopologues that were 82% deuterated.[7]
The general synthesis of the non-deuterated o-phenanthroline backbone often follows the Skraup synthesis, which involves the reaction of glycerol with an aromatic amine in the presence of an oxidizing agent and sulfuric acid.[8]
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity is crucial for validating the quality of this compound. The primary analytical techniques employed for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[9][10][11][12]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a compound by separating ions based on their mass-to-charge ratio with high precision.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Infusion and Ionization: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI), which generates protonated molecular ions [M+H]⁺ or in this case, deuterated molecular ions [M+D]⁺.[10][12]
-
Mass Analysis: The ions are analyzed by a high-resolution mass analyzer (e.g., Orbitrap or TOF). The high resolution allows for the separation and accurate mass measurement of the different isotopologues (molecules that differ only in their isotopic composition).
-
Data Analysis: The relative abundance of the ion corresponding to the fully deuterated species (d8) is compared to the abundances of ions corresponding to partially deuterated (d1-d7) and non-deuterated (d0) species. The isotopic purity is calculated from the relative intensities of these peaks after correcting for the natural abundance of isotopes like ¹³C.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of atomic nuclei. For deuterated compounds, both ¹H NMR and ²H NMR can be used to assess isotopic purity.
Methodology:
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent that does not have signals in the regions of interest.
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired. In a highly pure this compound sample, the signals corresponding to the aromatic protons should be significantly diminished or absent. The residual proton signals can be integrated and compared to the integral of a known internal standard to quantify the amount of non-deuterated and partially deuterated species.
-
²H NMR Analysis: A ²H NMR spectrum can also be acquired to directly observe the deuterium signals, confirming the positions of deuteration.
Workflow for Isotopic Purity Assessment
The following diagram illustrates a general workflow for the synthesis and subsequent determination of the isotopic purity of this compound.
Caption: Experimental workflow for the synthesis and isotopic purity determination of this compound.
Conclusion
The isotopic purity of this compound is a critical parameter for its application in sensitive analytical methods. Commercially available standards generally exhibit high levels of deuteration. The determination of this purity relies on robust analytical techniques such as HRMS and NMR spectroscopy. Researchers and drug development professionals should ensure the isotopic purity of their standards is well-characterized to maintain the accuracy and reliability of their results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Application of O-Phenanthroline_Chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. chemscene.com [chemscene.com]
- 6. 1,10-Phenanthroline-d8 | CAS 90412-47-8 | LGC Standards [lgcstandards.com]
- 7. US9505667B2 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Metal Chelation Mechanism of o-Phenanthroline-d8
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metal chelation mechanism of o-Phenanthroline-d8 (deuterated 1,10-phenanthroline). It covers the core principles of coordination, quantitative stability data, its application as a metalloproteinase inhibitor, and detailed experimental protocols for characterization.
Core Chelation Mechanism
o-Phenanthroline is a robust, bidentate heterocyclic organic compound. Its metal-chelating properties stem from the two nitrogen atoms positioned at the 1 and 10 positions, which act as Lewis bases, donating their lone pair of electrons to a metal cation. The deuterated analogue, this compound, is functionally identical in its chelation chemistry but serves as a valuable tool in analytical techniques where isotopic labeling is advantageous, such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
The chelation process involves the formation of a stable five-membered ring with the metal ion, a thermodynamically favorable arrangement known as the "chelate effect." Typically, three phenanthroline molecules coordinate with a single divalent metal ion (M²⁺) to form a highly stable octahedral complex, such as [Fe(phen)₃]²⁺. This complex with ferrous iron (Fe²⁺) is particularly notable for its intense orange-red color, which forms the basis of a common spectrophotometric method for iron quantification[1][2][3].
While the substitution of hydrogen with deuterium in this compound does not significantly alter the electronic properties or the thermodynamics of metal binding, it eliminates proton signals in ¹H NMR, simplifying spectra, and provides a distinct mass signature for tracking the ligand in complex biological matrices.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated o-Phenanthroline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physical and chemical properties of deuterated o-phenanthroline, with a focus on 1,10-phenanthroline-d8. It is intended to be a valuable resource for researchers utilizing this compound in various scientific and drug development applications.
Core Physical and Chemical Properties
Deuterated o-phenanthroline, specifically 1,10-phenanthroline-d8, is the fully deuterated isotopologue of 1,10-phenanthroline. The substitution of hydrogen with deuterium atoms leads to a significant increase in molecular weight and can influence various physicochemical properties due to the kinetic isotope effect. These changes can be particularly relevant in mechanistic studies, spectroscopic analysis, and applications where bond strength and reaction kinetics are critical.
Quantitative Physical Properties
The following table summarizes the key physical properties of 1,10-phenanthroline and its deuterated analogue, 1,10-phenanthroline-d8.
| Property | 1,10-Phenanthroline | 1,10-Phenanthroline-d8 |
| Molecular Formula | C₁₂H₈N₂ | C₁₂D₈N₂ |
| Molecular Weight | 180.21 g/mol [1] | 188.25 g/mol [2][3] |
| Melting Point | 114-117 °C (anhydrous)[4] | 114-117 °C[2][5] |
| Appearance | White to light yellow crystalline powder[6] | Solid[2] |
| Isotopic Purity | Not Applicable | ≥98 atom % D[2] |
| CAS Number | 66-71-7[1] | 90412-47-8[2][5] |
Solubility
Synthesis and Purification
Synthesis of Deuterated o-Phenanthroline
A definitive, detailed experimental protocol for the synthesis of 1,10-phenanthroline-d8 is not widely published. However, general methods for the deuteration of aromatic compounds can be adapted. One common approach involves H-D exchange reactions catalyzed by a transition metal in the presence of a deuterium source, such as D₂O.
Disclaimer: The following protocol is a generalized representation based on known methods for deuterating aromatic compounds and the synthesis of phenanthroline derivatives. It should be adapted and optimized by qualified personnel.
Experimental Protocol: General H-D Exchange for Aromatic Compounds
-
Reaction Setup: In a high-pressure reaction vessel, combine the starting material (1,10-phenanthroline), a transition metal catalyst (e.g., Pd/C, PtO₂), and a deuterium source (e.g., D₂O).
-
Reaction Conditions: The reaction mixture is typically heated to elevated temperatures (e.g., 150-250 °C) under pressure for a specified duration (e.g., 12-24 hours) to facilitate the hydrogen-deuterium exchange.
-
Work-up: After cooling, the reaction mixture is worked up by dissolving the product in an appropriate organic solvent, filtering to remove the catalyst, and removing the solvent under reduced pressure.
-
Purification: The crude deuterated product is then purified to remove any remaining starting material and byproducts.
Purification
Purification of phenanthroline derivatives can be challenging due to the presence of structurally similar byproducts. A common and effective method involves the selective precipitation of a metal complex, followed by decomplexation to yield the purified ligand.
Experimental Protocol: Purification via Zinc Chloride Complexation [7]
-
Complex Formation:
-
Dissolve the crude deuterated o-phenanthroline in a suitable solvent (e.g., ethylene glycol).
-
In a separate vessel, dissolve one equivalent of zinc chloride (ZnCl₂) in the same solvent.
-
Mix the two solutions at approximately 50 °C and then heat to 100 °C to ensure complete coordination.
-
Allow the mixture to cool slowly, which will cause the [ZnCl₂(phenanthroline-d8)] complex to precipitate.
-
Collect the precipitate by filtration.
-
-
Ligand Recovery (Decomplexation):
-
Suspend the collected zinc complex in a biphasic system of dichloromethane (CH₂Cl₂) and water.
-
Add a concentrated aqueous ammonia solution to the mixture and stir. The ammonia will form a stable, water-soluble [Zn(NH₃)₄]²⁺ complex, releasing the pure deuterated phenanthroline into the organic layer.
-
Separate the organic layer, wash it with water, dry it over a suitable drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the purified 1,10-phenanthroline-d8.
-
Spectroscopic Properties
The deuteration of o-phenanthroline leads to characteristic shifts in its various spectra, which are invaluable for structural elucidation and mechanistic studies.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the deuteration of the molecule. In the ¹H NMR spectrum of 1,10-phenanthroline-d8, the signals corresponding to the aromatic protons of the non-deuterated compound will be absent or significantly diminished, depending on the isotopic purity. The ¹³C NMR spectrum will show signals for the carbon atoms, but the coupling patterns may be altered due to the presence of deuterium.
Experimental Protocol: General Procedure for ¹H NMR Spectroscopy [8]
-
Sample Preparation: Dissolve approximately 5-10 mg of 1,10-phenanthroline-d8 in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as a reference for chemical shifts (δ = 0.00 ppm).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube and insert it into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.
-
Acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation to the acquired data, phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal.
Mass Spectrometry
Mass spectrometry (MS) is used to confirm the molecular weight of 1,10-phenanthroline-d8 and to assess the extent of deuteration. The molecular ion peak will be shifted by +8 mass units compared to the non-deuterated compound.
Experimental Protocol: General Procedure for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization, electrospray ionization).
-
Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum. The spectrum for 1,10-phenanthroline-d8 should show a prominent peak at an m/z corresponding to its molecular weight (188.25).
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope leads to a downshift in the frequencies of the C-D stretching and bending vibrations compared to the C-H vibrations in the non-deuterated compound.
Experimental Protocol: General Procedure for IR and Raman Spectroscopy
-
IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or a mull in Nujol.
-
Data Acquisition: Place the sample in the IR spectrometer and record the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Raman Spectroscopy:
-
Sample Preparation: Place the solid sample in a capillary tube or on a microscope slide.
-
Data Acquisition: Irradiate the sample with a monochromatic laser source and collect the scattered light. A spectrometer is used to analyze the frequency of the scattered light and generate the Raman spectrum.
-
UV-Vis and Luminescence Spectroscopy
The electronic transitions of o-phenanthroline are responsible for its UV-Vis absorption and luminescence properties. While deuteration does not significantly alter the electronic energy levels, it can affect the non-radiative decay pathways, which can in turn influence the luminescence quantum yield and lifetime.
Experimental Protocol: General Procedure for UV-Vis and Luminescence Spectroscopy [9][10]
-
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of 1,10-phenanthroline-d8 in a suitable UV-transparent solvent (e.g., ethanol, dichloromethane).
-
Data Acquisition: Record the absorption spectrum using a UV-Vis spectrophotometer over the appropriate wavelength range (e.g., 200-400 nm).
-
-
Luminescence Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
Data Acquisition: Excite the sample at a wavelength corresponding to an absorption maximum and record the emission spectrum using a spectrofluorometer.
-
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of deuterated o-phenanthroline.
Caption: A logical workflow for the synthesis and characterization of deuterated o-phenanthroline.
Applications in Research and Drug Development
Deuterated o-phenanthroline serves as a valuable tool in various research areas:
-
Mechanistic Studies: The kinetic isotope effect associated with the C-D bond can be exploited to elucidate reaction mechanisms in organic and organometallic chemistry.
-
Spectroscopic Probes: The distinct vibrational signatures of deuterated compounds are useful in complex environments to track the ligand's behavior.
-
Drug Metabolism and Pharmacokinetic (DMPK) Studies: Deuteration can alter the metabolic profile of a drug candidate, potentially leading to improved pharmacokinetic properties. While there are no specific signaling pathways directly involving deuterated o-phenanthroline reported, its use as a ligand in metallodrugs is an active area of research.
-
Neutron Scattering: The different neutron scattering cross-sections of hydrogen and deuterium make deuterated compounds essential for neutron diffraction and scattering studies to determine molecular structures and dynamics.
This technical guide provides a foundational understanding of the physical and chemical properties of deuterated o-phenanthroline. As research in this area continues, a more detailed and quantitative picture of this important compound will undoubtedly emerge.
References
- 1. 1,10-Phenanthroline | C12H8N2 | CID 1318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,10-菲咯啉-d8 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1,10-Phenanthroline-d8 | C12H8N2 | CID 12110380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Signaling pathways as linear transmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. rsc.org [rsc.org]
Navigating the Safety and Handling of o-Phenanthroline-d8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for o-Phenanthroline-d8 (1,10-Phenanthroline-d8). Given that specific toxicological data for the deuterated form is limited, this guide bases its recommendations on the well-established safety profile of its non-deuterated analogue, o-Phenanthroline, as advised by safety data sheets for the deuterated compound.[1] this compound is primarily utilized as an internal standard in quantitative analytical techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), and as a chemical tracer.
Core Safety and Hazard Information
o-Phenanthroline and its deuterated form are classified as toxic and irritant substances.[1] The primary hazards are associated with ingestion and environmental release. It is crucial to handle this compound with appropriate care in a laboratory setting.
Hazard Identification and Classification
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed.[2][3] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | Warning | H400: Very toxic to aquatic life.[3] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects.[2][3] |
Physicochemical Properties
| Property | Value |
| This compound | |
| CAS Number | 90412-47-8 |
| Molecular Formula | C₁₂D₈N₂ |
| Molecular Weight | 188.25 g/mol |
| o-Phenanthroline (anhydrous) | |
| CAS Number | 66-71-7 |
| Molecular Formula | C₁₂H₈N₂ |
| Molecular Weight | 180.21 g/mol |
| Melting Point | 117 - 120 °C (242.6 - 248 °F)[4] |
| o-Phenanthroline Monohydrate | |
| CAS Number | 5144-89-8 |
| Molecular Formula | C₁₂H₈N₂ · H₂O |
| Molecular Weight | 198.22 g/mol |
| Melting Point | 93 - 94 °C |
Toxicological Data (for non-deuterated o-Phenanthroline)
| Test | Result | Species |
| LD₅₀ (Oral) | 132 mg/kg | Rat[5] |
Experimental Protocols and Handling Precautions
Strict adherence to safety protocols is paramount when working with this compound. The following sections detail a representative experimental protocol for the preparation of an internal standard stock solution and outline essential handling precautions.
Detailed Protocol: Preparation of a 1 mg/mL this compound Internal Standard Stock Solution
This protocol is a general guideline for preparing a stock solution for use in quantitative LC-MS analysis.
Materials:
-
This compound solid
-
Methanol (HPLC grade)
-
Analytical balance
-
10 mL volumetric flask
-
Pipettes
-
Vortex mixer
-
Appropriate Personal Protective Equipment (PPE)
Procedure:
-
Preparation: In a designated chemical fume hood, ensure all necessary equipment is clean and readily accessible.
-
Weighing: Accurately weigh 10 mg of this compound directly into the 10 mL volumetric flask.
-
Dissolution: Add approximately 5 mL of methanol to the volumetric flask.
-
Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer to ensure complete dissolution.
-
Dilution to Volume: Once the solid is fully dissolved, add methanol to the 10 mL mark of the volumetric flask.
-
Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a clearly labeled, sealed vial. Store at -20°C for up to one year or -80°C for up to two years.[1]
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound minimizes exposure risk. The following workflow and PPE recommendations are critical for laboratory safety.
References
Navigating the Stability of o-Phenanthroline-d8 Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical factors influencing the storage and stability of o-Phenanthroline-d8 solutions. Ensuring the integrity of these solutions is paramount for the accuracy and reproducibility of experimental results. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment, enabling researchers to maintain the quality of their this compound standards and reagents.
Core Principles of this compound Stability
This compound, a deuterated isotopologue of the well-known chelating agent, is generally a stable compound when stored correctly. However, like its non-deuterated counterpart, its stability in solution is contingent upon several environmental factors, including the choice of solvent, temperature, exposure to light, and pH. The primary concerns for solutions are the prevention of chemical degradation and the maintenance of isotopic purity by avoiding hydrogen-deuterium (H/D) exchange.
While deuterated compounds exhibit similar chemical stability to their non-deuterated analogs, the kinetic isotope effect can sometimes influence degradation rates. For this compound, the C-D bonds are stronger than C-H bonds, which may impart slightly enhanced stability against certain degradation mechanisms. However, it is crucial to adhere to stringent storage protocols to mitigate any potential for degradation.
Recommended Storage and Handling Protocols
To ensure the long-term integrity of this compound solutions, the following storage and handling procedures are recommended. These recommendations are synthesized from manufacturer guidelines and established best practices for analytical standards.
Table 1: Recommended Storage Conditions for this compound Solutions
| Parameter | Recommendation | Rationale |
| Temperature | Long-Term (>3 months): -20°CShort-Term (<3 months): 2-8°C[1][2] | Reduces the rate of chemical degradation and solvent evaporation. |
| Solvent | Stock Solutions: Ethanol or Methanol[2]Aqueous Solutions: Prepare fresh or store for short periods. | o-Phenanthroline has good solubility and stability in alcohols. Aqueous solutions are less stable and should be used promptly.[2] |
| Container | Tightly sealed amber glass vials or containers wrapped in aluminum foil. | Protects from light exposure, which can induce photodegradation, and prevents solvent evaporation and moisture ingress.[3] |
| Inert Atmosphere | For high-purity standards or long-term storage of solids, storing under an inert gas (e.g., argon, nitrogen) is beneficial. | Minimizes the risk of oxidation.[2] |
| Handling | Allow the container to warm to room temperature before opening. | Prevents condensation of atmospheric moisture into the cold solution, which could alter the concentration and introduce water.[3] |
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, based on the chemical structure and behavior of related aromatic heterocyclic compounds, several potential degradation pathways can be postulated. Researchers should be aware of these possibilities, especially when conducting forced degradation studies.
-
Oxidation: The nitrogen atoms in the phenanthroline ring system can be susceptible to oxidation, potentially forming N-oxides. The aromatic rings themselves can also undergo oxidative degradation, especially in the presence of strong oxidizing agents or under photocatalytic conditions.
-
Photodegradation: Aromatic systems like phenanthroline can absorb UV radiation, leading to excited states that can undergo various reactions, including dimerization, oxidation, or ring-opening.[4] Storing solutions in the dark is a critical preventative measure.[1][5]
-
Acid/Base Instability: While o-phenanthroline is stable in a broad pH range from 3 to 9 when complexed with iron, extreme pH conditions in unbuffered solutions could potentially lead to slow hydrolysis or other degradative reactions over extended periods.
Below is a logical diagram illustrating the key factors that can influence the stability of this compound solutions and lead to potential degradation.
References
Solubility Profile of o-Phenanthroline-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.[2] o-Phenanthroline is a heterocyclic organic compound that is generally considered to have low solubility in water and higher solubility in organic solvents.[3][4] Its solubility can be influenced by factors such as temperature, the presence of other solutes, and the formation of complexes with metal ions.[5]
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for o-Phenanthroline, which is expected to be highly representative of o-Phenanthroline-d8.
| Solvent | Molar Mass ( g/mol ) | Solubility | Temperature (°C) |
| Water | 18.02 | 0.269 g/100 mL[3] | 25 |
| 0.0149 mol/dm³ | 25 | ||
| Methanol | 32.04 | Soluble | Not Specified |
| Ethanol | 46.07 | Soluble, 100 mg/mL[6] | Not Specified |
| Acetone | 58.08 | Soluble[3] | Not Specified |
| Benzene | 78.11 | 1 part in 70 parts[6] | Not Specified |
| DMSO | 78.13 | Soluble | Not Specified |
| Chloroform | 119.38 | Soluble | Not Specified |
| Diethyl Ether | 74.12 | Insoluble in 1 mL[7] | 25 |
| Toluene | 92.14 | Insoluble in 1 mL[7] | 25 |
| Heptane | 100.21 | Insoluble in 1 mL[7] | 25 |
Note: The data presented is for the non-deuterated o-Phenanthroline and its monohydrate form. The solubility of this compound is expected to be very similar.
Experimental Protocol for Solubility Determination
A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[2] This protocol provides a general framework that can be adapted for determining the solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent of interest
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Vials or flasks with secure caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a vial or flask. The excess solid should be clearly visible.[2]
-
Seal the container tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the container in a temperature-controlled shaker or incubator set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[2]
-
-
Phase Separation:
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.[2]
-
A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.[2]
-
-
Data Reporting:
-
Calculate the solubility of this compound in the solvent at the specified temperature.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.[2]
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
References
The Principle and Application of o-Phenanthroline-d8 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the principles governing the use of o-Phenanthroline-d8 as an internal standard in analytical chemistry, particularly within mass spectrometry-based applications. While specific, documented applications of this compound as an internal standard are not widely available in scientific literature, this guide will use it as a case study to illustrate the fundamental concepts, methodologies, and advantages of employing deuterated internal standards. The information presented here is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust quantitative analytical methods.
Core Principles of Internal Standardization
In quantitative analysis, particularly in complex matrices encountered in pharmaceutical and biomedical research, variability can arise from multiple sources, including sample preparation, instrument drift, and matrix effects.[1] An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for these variations. The fundamental principle is that the IS and the analyte of interest will be affected similarly by these sources of error. Therefore, the ratio of the analytical signal of the analyte to that of the IS provides a more accurate and precise measure of the analyte's concentration than the analyte signal alone.
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the "gold standard" in quantitative mass spectrometry.[2] This is because their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery, chromatographic retention time, and ionization efficiency.[3] The primary difference is the mass, which allows the mass spectrometer to distinguish between the analyte and the internal standard.[2]
This compound: Properties and Rationale for Use as an Internal Standard
This compound is the deuterated analog of o-phenanthroline, a well-known heterocyclic organic compound and a strong metal-chelating agent.[4] Its properties make it a suitable candidate for an internal standard in specific analytical scenarios, particularly for the quantification of non-deuterated o-phenanthroline or structurally similar metal-chelating compounds.
| Property | Value | Source |
| Molecular Formula | C₁₂D₈N₂ | [5] |
| Molecular Weight | 188.25 g/mol | [5] |
| Isotopic Purity | ≥98 atom % D | [5] |
| Physical Form | Solid | [5] |
| Key Chemical Feature | Metal Chelator | [4] |
The rationale for selecting this compound as an internal standard for an analyte like o-phenanthroline is based on the "ideal internal standard" principle:
-
Chemical and Physical Similarity: Being structurally identical, this compound will exhibit very similar solubility, extraction efficiency, and chromatographic behavior to o-phenanthroline.
-
Co-elution: In chromatographic separations (like LC-MS or GC-MS), this compound will co-elute with o-phenanthroline, ensuring that both compounds experience the same matrix effects at the same point in time.[3]
-
Similar Ionization Efficiency: The ionization efficiency of this compound in a mass spectrometer source is expected to be very similar to that of o-phenanthroline.
-
Mass Difference: The mass difference of 8 Daltons allows for clear differentiation by the mass spectrometer without isotopic crosstalk.
Hypothetical Experimental Protocol: Quantification of o-Phenanthroline in a Biological Matrix using LC-MS/MS
This section outlines a detailed, hypothetical experimental protocol for the quantification of o-phenanthroline in human plasma using this compound as an internal standard. This protocol is for illustrative purposes to demonstrate the practical application of the principles discussed.
Materials and Reagents
-
o-Phenanthroline (analyte) certified reference standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
-
Standard laboratory glassware and pipettes
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve o-phenanthroline in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions (for calibration curve): Serially dilute the analyte stock solution with 50% methanol/water to prepare a series of working solutions for calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50% methanol/water.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, or unknown), add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation and elution of the analyte and internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
o-Phenanthroline: [M+H]⁺ → fragment ion (e.g., 181 → 154)
-
This compound: [M+H]⁺ → fragment ion (e.g., 189 → 162)
-
Data Analysis and Quantification
-
Integrate the peak areas for the analyte and internal standard for all samples.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation: Hypothetical Quantitative Data
The following table summarizes hypothetical data from a validation experiment for the quantification of o-phenanthroline using this compound as an internal standard.
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | >0.995 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N > 10, Accuracy ±20%, Precision <20% |
| Accuracy (% Bias) | -5.2% to +8.5% | ±15% (±20% for LLOQ) |
| Precision (%RSD) | <10% | <15% (<20% for LLOQ) |
| Matrix Effect | 95% - 105% | 85% - 115% |
| Recovery | >90% | Consistent and reproducible |
Visualizations
The following diagrams, created using the DOT language, illustrate the core concepts and workflows discussed in this guide.
Caption: Experimental workflow for quantification using an internal standard.
Caption: Logical principle of internal standard correction.
Conclusion
While this compound does not have a widely documented history as an internal standard in the available scientific literature, its properties make it an excellent theoretical candidate for the quantification of its non-deuterated counterpart or structurally related compounds. This guide has utilized this compound as a model to explain the fundamental principles of using deuterated internal standards in analytical chemistry. The detailed hypothetical protocol and illustrative diagrams provide a framework for researchers to develop and validate robust quantitative methods, ensuring data accuracy and precision in complex analytical challenges. The core tenets of chemical similarity, co-elution, and distinct mass-to-charge ratios remain the cornerstone of successful internal standardization in mass spectrometry.
References
Methodological & Application
Application Note: High-Throughput Quantification of o-Phenanthroline in Human Plasma using o-Phenanthroline-d8 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-Phenanthroline is a heterocyclic organic compound that serves as a fundamental structure in the development of various therapeutic agents and chemical probes. Accurate and precise quantification of o-Phenanthroline and its analogs in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. The inherent variability in sample preparation and the potential for matrix effects in complex biological samples like human plasma can compromise the reliability of quantitative analysis.[1][2] The use of a stable isotope-labeled internal standard, such as o-Phenanthroline-d8, which co-elutes with the analyte, is a robust strategy to mitigate these challenges and ensure high-quality data.[1][3]
This application note presents a detailed, high-throughput, and validated LC-MS/MS method for the sensitive and selective quantification of o-Phenanthroline in human plasma. The method utilizes this compound as an internal standard to correct for variations during sample processing and analysis, thereby ensuring accuracy and precision.[4]
Materials and Methods
Reagents and Chemicals
-
o-Phenanthroline (≥99% purity)
-
This compound (isotopic enrichment ≥98%)[4]
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC-MS/MS Conditions
A summary of the optimized LC-MS/MS parameters is provided in the table below.
| Parameter | Condition |
| LC Conditions | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B in 2.5 min, hold for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.4 min |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | 181.1 > 129.1 (Quantifier), 181.1 > 154.1 (Qualifier) |
| MRM Transition (IS) | 189.1 > 134.1 |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
Preparation of Standards and Quality Control Samples
Stock solutions of o-Phenanthroline and this compound were prepared in methanol. Working solutions for calibration standards and quality control (QC) samples were prepared by serially diluting the stock solutions with a methanol/water (1:1, v/v) mixture. Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (blank, standard, QC, or unknown), add 200 µL of the internal standard working solution (containing this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 5 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Dilute with 100 µL of water containing 0.1% formic acid.
-
Seal the plate and inject the samples into the LC-MS/MS system.
References
Application Notes and Protocols for Trace Metal Analysis using o-Phenanthroline-d8 in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of trace metals in environmental samples is crucial for monitoring pollution, assessing environmental health, and ensuring the safety of water resources. o-Phenanthroline is a well-established chelating agent that forms stable, colored complexes with many divalent metal ions, making it suitable for spectrophotometric analysis.[1][2] The deuterated analogue, o-Phenanthroline-d8, serves as an excellent internal standard for isotope dilution mass spectrometry (IDMS), a powerful technique that offers high accuracy and precision by correcting for matrix effects and analyte losses during sample preparation.[3][4]
This document provides detailed application notes and protocols for the use of this compound in trace metal analysis of environmental samples, primarily focusing on an Isotope Dilution Mass Spectrometry (IDMS) method. A traditional spectrophotometric method using o-phenanthroline is also presented for comparative purposes.
Principle of the Methods
Isotope Dilution Mass Spectrometry (IDMS) with this compound:
Isotope Dilution Mass Spectrometry is a highly accurate analytical technique for the quantification of trace elements.[3][4] It involves the addition of a known amount of an isotopically enriched standard (in this case, this compound complexed with the target metal isotopes) to a sample. The isotopically labeled standard equilibrates with the naturally occurring analyte in the sample. The altered isotopic ratio is then measured by a mass spectrometer, such as an Inductively Coupled Plasma Mass Spectrometer (ICP-MS). Because the labeled and unlabeled forms of the analyte exhibit identical chemical behavior during sample preparation and analysis, this method effectively compensates for matrix interferences and incomplete analyte recovery.[3]
Spectrophotometric Determination with o-Phenanthroline:
This method relies on the reaction of a metal ion, typically iron(II), with o-phenanthroline to form a colored complex.[5][6][7] The intensity of the color, which is directly proportional to the concentration of the metal, is measured using a spectrophotometer at a specific wavelength.[2] For the analysis of total iron, a reducing agent is used to convert any iron(III) to iron(II).[5]
Data Presentation
Table 1: Performance Characteristics of o-Phenanthroline Based Analytical Methods for Trace Metals
| Parameter | Spectrophotometric Method (for Fe) | Isotope Dilution Mass Spectrometry (IDMS) (Representative) |
| Analyte(s) | Fe(II), Total Iron | Multi-element (e.g., Fe, Cu, Ni, Zn, Cd, Pb) |
| Typical Matrix | Water, Wastewater | Water, Soil Extracts, Biological Tissues |
| Detection Limit | ~10 µg/L[5] | Sub-µg/L to ng/L |
| Linear Range | 0.02 - 0.8 µg/mL (for Cd with eosin Y) | Wide dynamic range, typically several orders of magnitude |
| Precision (RSD) | 1.3% - 1.6% (for Cd), 25.5% (for Fe in inter-lab study)[5] | < 5% |
| Accuracy (Recovery) | 98% - 103% (for Cd) | 95% - 105% |
| Key Advantages | Cost-effective, simple instrumentation | High accuracy and precision, overcomes matrix effects |
| Key Disadvantages | Susceptible to interferences from other metals and colored species[5] | Higher cost, more complex instrumentation |
Experimental Protocols
Protocol 1: Isotope Dilution Mass Spectrometry (IDMS) using this compound for Multi-Element Trace Metal Analysis in Water Samples
This protocol describes a representative method for the simultaneous determination of multiple trace metals.
1. Materials and Reagents:
-
This compound (98+ atom % D)
-
High-purity (trace metal grade) nitric acid (HNO₃)
-
High-purity water (18.2 MΩ·cm)
-
Certified single and multi-element standard solutions of the target metals (e.g., Fe, Cu, Ni, Zn, Cd, Pb)
-
Ammonium acetate buffer (pH ~5)
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS) equipped with a collision/reaction cell.[8]
3. Preparation of this compound-Metal Isotope Spike Solution:
-
Prepare a stock solution of this compound in high-purity water.
-
Prepare a mixed stock solution of the desired isotopically enriched metals at a known concentration.
-
Combine the this compound solution and the enriched metal isotope solution in a molar ratio that ensures complete complexation of the metals. The final concentration of the spike solution should be certified.
4. Sample Preparation:
-
Collect water samples in acid-washed polyethylene bottles.
-
Preserve the samples by acidifying to pH < 2 with high-purity nitric acid.
-
Filter an aliquot of the acidified sample through a 0.45 µm syringe filter to remove particulate matter.
5. Isotope Dilution Procedure:
-
Accurately weigh a known amount of the filtered water sample into a clean sample tube.
-
Add a known amount of the this compound-metal isotope spike solution to the sample.
-
Add ammonium acetate buffer to adjust the pH to ~5 to facilitate the complexation reaction.
-
Vortex the mixture and allow it to equilibrate for at least 30 minutes.
-
Dilute the sample to a final volume with high-purity water.
6. ICP-MS Analysis:
-
Tune and calibrate the ICP-MS instrument according to the manufacturer's instructions.
-
Use appropriate internal standards to correct for instrumental drift.
-
Analyze the prepared samples, calibration standards, and quality control samples.
-
Monitor the specific isotopes for both the native and labeled analytes.
7. Data Calculation:
-
Calculate the concentration of each analyte using the following isotope dilution equation:
Cₓ = Cₛ * (Wₛ / Wₓ) * [(Rₛ - Rₐ) / (Rₐ - Rₓ)] * (Mₓ / Mₛ)
Where:
-
Cₓ = Concentration of the analyte in the sample
-
Cₛ = Concentration of the spike solution
-
Wₛ = Weight of the spike solution added
-
Wₓ = Weight of the sample taken
-
Rₛ = Isotope ratio of the spike solution
-
Rₓ = Isotope ratio of the unspiked sample (natural abundance)
-
Rₐ = Isotope ratio of the spiked sample
-
Mₓ = Molar mass of the analyte
-
Mₛ = Molar mass of the spike
-
Protocol 2: Spectrophotometric Determination of Total Iron using o-Phenanthroline
This protocol is a classic and cost-effective method for the determination of iron in water samples.[5][9]
1. Materials and Reagents:
-
o-Phenanthroline solution (0.1% w/v in ethanol or water with gentle heating)[9]
-
Hydroxylamine hydrochloride solution (10% w/v)
-
Sodium acetate buffer solution (pH ~3.5)
-
Standard iron stock solution (e.g., from ammonium iron(II) sulfate hexahydrate)
-
High-purity water
2. Instrumentation:
-
UV-Vis Spectrophotometer
3. Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard iron solutions with known concentrations by diluting the stock solution.[9]
-
To each standard, add hydroxylamine hydrochloride solution to reduce any Fe(III) to Fe(II).
-
Add the sodium acetate buffer to adjust the pH.
-
Add the o-phenanthroline solution and mix well. Allow the color to develop for at least 10 minutes.[2]
-
Prepare a blank solution containing all reagents except the iron standard.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (around 510 nm) against the blank.[7]
-
Plot a calibration curve of absorbance versus iron concentration.
4. Sample Preparation and Analysis:
-
To an aliquot of the water sample, add hydroxylamine hydrochloride solution.
-
Add the sodium acetate buffer.
-
Add the o-phenanthroline solution and mix.
-
Allow the color to develop and measure the absorbance at the same wavelength used for the calibration curve.
-
Determine the concentration of iron in the sample from the calibration curve.
Visualizations
References
- 1. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 9. flinnsci.com [flinnsci.com]
Application Notes and Protocols for the Quantification of Heavy Metals in Biological Samples with o-Phenanthroline-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of heavy metals in biological matrices is of paramount importance in toxicology, environmental health, and pharmaceutical development. Heavy metal contamination can lead to significant adverse health effects, and monitoring their levels in tissues and fluids is crucial for assessing exposure and developing potential therapeutic interventions. This application note describes a robust and sensitive method for the quantification of various heavy metals, including lead (Pb), cadmium (Cd), mercury (Hg), and copper (Cu), in biological samples. The method utilizes o-Phenanthroline as a chelating agent to form stable complexes with the target metals, which are then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To enhance accuracy and precision, o-Phenanthroline-d8 is employed as an internal standard. This isotopic dilution strategy effectively compensates for matrix effects and variations in sample processing and instrument response.
The protocol outlines procedures for sample preparation, including microwave-assisted acid digestion, chelation of metals with o-Phenanthroline, and subsequent analysis by LC-MS/MS using a Multiple Reaction Monitoring (MRM) workflow.
Experimental Protocols
Sample Preparation: Microwave-Assisted Acid Digestion
This protocol is designed for the complete digestion of biological tissues to release the total metal content.
Materials:
-
Biological tissue sample (e.g., liver, kidney, blood)
-
Concentrated nitric acid (HNO₃), trace metal grade
-
Hydrogen peroxide (H₂O₂), 30%, trace metal grade
-
Microwave digestion system with temperature and pressure control
-
Polytetrafluoroethylene (PTFE) digestion vessels
-
Ultrapure water (18.2 MΩ·cm)
Procedure:
-
Accurately weigh approximately 0.2-0.5 g of the homogenized biological sample into a clean PTFE digestion vessel.
-
In a fume hood, carefully add 5 mL of concentrated nitric acid and 2 mL of hydrogen peroxide to the vessel.
-
Seal the vessels according to the manufacturer's instructions for the microwave digestion system.
-
Place the vessels in the microwave rotor and execute the digestion program. A typical program involves a ramp to 200°C over 15 minutes, followed by a hold at 200°C for 20 minutes.[1][2]
-
After the program is complete, allow the vessels to cool to room temperature.
-
Carefully open the vessels in a fume hood and quantitatively transfer the digestate to a 50 mL volumetric flask.
-
Rinse the digestion vessel with small volumes of ultrapure water and add the rinsates to the volumetric flask.
-
Bring the flask to volume with ultrapure water. The resulting solution contains the extracted heavy metals.
Chelation and Sample Extraction
This protocol describes the formation of metal-phenanthroline complexes and their extraction for LC-MS/MS analysis.
Materials:
-
Digested sample solution from Protocol 1
-
o-Phenanthroline solution (10 mM in methanol)
-
This compound internal standard solution (1 mM in methanol)
-
Ammonium acetate buffer (1 M, pH 6.0)
-
Dichloromethane, HPLC grade
-
Centrifuge
Procedure:
-
Pipette a 5 mL aliquot of the diluted digestate into a 15 mL centrifuge tube.
-
Add 1 mL of the 1 M ammonium acetate buffer to adjust the pH to approximately 6.0.
-
Spike the sample with 50 µL of the 1 mM this compound internal standard solution.
-
Add 1 mL of the 10 mM o-Phenanthroline solution to chelate the target heavy metals.
-
Vortex the mixture for 1 minute to ensure complete chelation.
-
Add 5 mL of dichloromethane to the tube for liquid-liquid extraction of the metal-phenanthroline complexes.
-
Vortex vigorously for 2 minutes and then centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer (dichloromethane) containing the metal complexes to a clean glass tube.
-
Evaporate the dichloromethane to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol provides a general framework for the analysis of metal-phenanthroline complexes. Instrument parameters should be optimized for the specific LC-MS/MS system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
LC Conditions (Suggested):
-
Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS/MS Conditions (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following tables provide illustrative quantitative data for the analysis of heavy metals in a certified reference material (CRM) of bovine liver. These values are for demonstration purposes and actual results will vary depending on the sample and instrumentation.
Table 1: Illustrative Quantitative Results for Heavy Metals in Bovine Liver CRM
| Analyte | Certified Value (µg/g) | Measured Value (µg/g) | Recovery (%) |
| Lead (Pb) | 0.54 ± 0.05 | 0.52 | 96.3 |
| Cadmium (Cd) | 0.73 ± 0.07 | 0.70 | 95.9 |
| Mercury (Hg) | 0.004 ± 0.001 | 0.0038 | 95.0 |
| Copper (Cu) | 158 ± 7 | 155 | 98.1 |
Table 2: Proposed MRM Transitions for Metal-o-Phenanthroline Complexes
Note: These are proposed transitions and require optimization. The precursor ion is assumed to be [M + 2(Phen) - H]⁺. The product ions are illustrative of potential fragments.
| Analyte (Metal) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Lead (²⁰⁸Pb) | 567.2 | 387.1 | 181.1 |
| Cadmium (¹¹⁴Cd) | 473.1 | 293.1 | 181.1 |
| Mercury (²⁰²Hg) | 561.2 | 381.1 | 181.1 |
| Copper (⁶³Cu) | 422.1 | 242.1 | 181.1 |
| o-Phenanthroline | 181.1 | 154.1 | 128.1 |
| This compound (IS) | 189.1 | 162.1 | 134.1 |
Visualizations
References
Application Notes and Protocols for o-Phenanthroline-d8 in Metalloprotease Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Phenanthroline is a well-established, broad-spectrum inhibitor of metalloproteases, a diverse class of enzymes that play critical roles in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. Its inhibitory mechanism involves the chelation of the essential zinc ion within the active site of these enzymes. The deuterated analog, o-Phenanthroline-d8, serves as a valuable tool in metalloprotease research, primarily utilized as an internal standard in mass spectrometry-based assays for precise quantification and as a tracer in metabolic studies. These application notes provide detailed protocols for the use of this compound in metalloprotease inhibition assays, catering to the needs of researchers in academia and the pharmaceutical industry.
Mechanism of Action
o-Phenanthroline acts as a non-specific inhibitor of matrix metalloproteinases (MMPs) by binding to the zinc ion (Zn²⁺) at the enzyme's active site. This chelation disrupts the catalytic activity of the enzyme, preventing it from cleaving its substrates. While it is a broad-spectrum inhibitor, its potency can vary among different metalloproteases.
Applications of this compound
The primary applications of this compound in the context of metalloprotease inhibition assays include:
-
Internal Standard for LC-MS/MS Analysis: In quantitative assays, this compound is an ideal internal standard. Its chemical and physical properties are nearly identical to the non-deuterated form, but it is distinguishable by its higher mass. This allows for accurate correction of variations that can occur during sample preparation and analysis.
-
Tracer in Pharmacokinetic and Metabolic Studies: The deuterium label allows researchers to track the fate of o-phenanthroline in biological systems, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties.
Quantitative Data: Inhibitory Potency of o-Phenanthroline
While specific IC50 values for this compound are not extensively reported, the inhibitory activity is expected to be comparable to its non-deuterated counterpart. The following table summarizes known inhibitory concentrations for o-Phenanthroline against various metalloproteases.
| Metalloprotease Target | Inhibitor | IC50 / Effective Concentration | Notes |
| Collagenase (general) | o-Phenanthroline | 110.5 µM | Non-specific inhibition.[1][2][3] |
| Fungal Metallopeptidase | o-Phenanthroline | MIC: 0.8 µg/mL | Demonstrates broad inhibitory action against metallopeptidases.[4] |
| Trichomonas vaginalis Metalloproteinase | o-Phenanthroline | Effective at 5 mM | Used to inhibit metalloproteinase activity in cell-based assays.[3] |
| Schistosoma mansoni Metalloproteases | o-Phenanthroline | 5-150 µM | Elicited dose-dependent effects on the parasite.[5] |
Note: IC50 values can vary depending on the specific assay conditions, substrate, and enzyme source. It is recommended to determine the IC50 value for the specific metalloprotease and assay conditions being used.
Experimental Protocols
Protocol 1: Fluorometric Metalloprotease Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of o-Phenanthroline using a fluorogenic substrate. This assay can be adapted for various metalloproteinases.
Materials:
-
Recombinant human metalloprotease (e.g., MMP-2, MMP-9)
-
Fluorogenic metalloprotease substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
o-Phenanthroline
-
This compound (for use as an internal standard if coupled with LC-MS)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of o-Phenanthroline in an appropriate solvent (e.g., DMSO).
-
Prepare a series of dilutions of o-Phenanthroline in Assay Buffer to generate a dose-response curve.
-
Reconstitute the recombinant metalloprotease and fluorogenic substrate in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer (to make up the final volume)
-
o-Phenanthroline solution at various concentrations (test wells) or solvent control (control wells).
-
Recombinant metalloprotease solution.
-
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Ex/Em = 325/393 nm for Mca-containing substrates) in kinetic mode at 37°C. Record data every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each concentration of o-Phenanthroline compared to the solvent control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: LC-MS/MS Analysis with this compound as Internal Standard
This protocol outlines the use of this compound as an internal standard for the quantification of a metalloprotease-generated product or the inhibitor itself in a biological matrix.
Materials:
-
Biological samples (e.g., plasma, cell lysate) from an in vitro or in vivo study.
-
This compound stock solution (as internal standard).
-
Acetonitrile or other suitable organic solvent for protein precipitation.
-
LC-MS/MS system.
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To a defined volume of the sample, add a known amount of this compound internal standard solution.
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of sample).
-
Vortex the mixture thoroughly and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase to concentrate the analyte.
-
-
LC-MS/MS Analysis:
-
Develop a suitable LC method for the separation of the analyte of interest and this compound.
-
Optimize the MS/MS parameters for the detection of the analyte and this compound using multiple reaction monitoring (MRM).
-
Inject the prepared samples onto the LC-MS/MS system.
-
-
Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the this compound internal standard.
-
Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard to determine the concentration of the analyte in the unknown samples.
-
Visualizations
References
- 1. Methods for Analysis of Matrix Metalloproteinase Regulation of Neutrophil-Endothelial Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opentrons.com [opentrons.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,10-phenanthroline inhibits the metallopeptidase secreted by Phialophora verrucosa and modulates its growth, morphology and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metalloprotease inhibitor 1,10-phenanthroline affects Schistosoma mansoni motor activity, egg laying and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of o-Phenanthroline-d8 Standard Solutions for Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: o-Phenanthroline-d8 is the deuterium-labeled analog of o-Phenanthroline. Due to its similar chemical and physical properties to the unlabeled compound and its distinct mass, it is an ideal internal standard for quantitative analysis by mass spectrometry (MS), including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Accurate preparation of standard solutions is critical for achieving reliable and reproducible quantitative results. This document provides a detailed protocol for the preparation of this compound standard solutions.
Quantitative Data Summary
The following tables provide a summary of the physical properties of this compound and a recommended series of standard solution concentrations for creating a calibration curve.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂D₈N₂ | [2] |
| Molecular Weight | 188.25 g/mol | [2] |
| CAS Number | 90412-47-8 | [3] |
| Appearance | White to pale yellow crystalline solid | [4] |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, acetone) and moderately soluble in water. | [4][5][6] |
| Storage of Stock Solution | -20°C for up to 1 year or -80°C for up to 2 years. | [7] |
Table 2: Example Preparation of this compound Standard Solutions
| Standard Level | Concentration (ng/mL) | Volume of Stock (µL) | Final Volume (mL) |
| Stock Solution | 100,000 (100 µg/mL) | N/A | 10 |
| Standard 1 | 1 | 1 | 10 |
| Standard 2 | 5 | 5 | 10 |
| Standard 3 | 10 | 10 | 10 |
| Standard 4 | 50 | 50 | 10 |
| Standard 5 | 100 | 100 | 10 |
| Standard 6 | 500 | 500 | 10 |
| Standard 7 | 1000 | 1000 | 10 |
*This table assumes the use of the 100 µg/mL stock solution for serial dilution. The final volume can be adjusted based on experimental needs.
Experimental Protocol: Preparation of Standard Solutions
This protocol outlines the steps for preparing a stock solution and a series of working standard solutions of this compound.
2.1. Materials and Equipment
-
This compound (≥98% isotopic purity)
-
Methanol (LC-MS grade) or other suitable organic solvent
-
Analytical balance (4-decimal place)
-
Volumetric flasks (e.g., 10 mL, 50 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass vials for storage
2.2. Preparation of this compound Stock Solution (100 µg/mL)
-
Weighing: Accurately weigh approximately 1.0 mg of this compound solid using an analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed this compound to a 10 mL volumetric flask.
-
Solvent Addition: Add approximately 5 mL of methanol (or another appropriate solvent) to the volumetric flask.
-
Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer for 30 seconds and an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, bring the solution to the 10 mL mark with the same solvent.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled amber glass vial and store at -20°C or -80°C.[7]
2.3. Preparation of Working Standard Solutions
Working standard solutions are prepared by serially diluting the stock solution. The concentrations provided in Table 2 are examples and can be adjusted to suit the specific analytical range of the assay.
-
Labeling: Label a series of volumetric flasks or vials for each standard concentration.
-
Dilution: Using calibrated micropipettes, transfer the required volume of the stock solution (as indicated in Table 2 or as per your experimental design) into the appropriately labeled volumetric flasks.
-
Final Volume: Dilute to the final volume with the solvent used for the stock solution.
-
Mixing: Mix each standard solution thoroughly using a vortex mixer.
-
Storage: Store the working standards in amber glass vials at -20°C. It is recommended to prepare fresh working standards from the stock solution as needed to ensure accuracy.
Visualization of the Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound standard solutions.
Caption: Workflow for preparing this compound standard solutions.
Disclaimer: This protocol is a general guideline. Researchers should validate the procedure for their specific application and instrumentation. Always consult the relevant Safety Data Sheets (SDS) for handling and disposal of chemicals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. 1,10-Phenanthroline-d8 | C12H8N2 | CID 12110380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 6. dojindo.com [dojindo.com]
- 7. medchemexpress.com [medchemexpress.com]
o-Phenanthroline-d8 in Quantitative Proteomics: A Hypothetical Application in Metalloprotease Inhibitor Studies
Abstract
While o-Phenanthroline is a well-established broad-spectrum inhibitor of metalloproteases, its deuterated analog, o-Phenanthroline-d8, currently has no documented applications in quantitative proteomics. This application note presents a hypothetical, yet scientifically plausible, protocol for the use of this compound as an internal standard in a quantitative mass spectrometry-based workflow. The proposed application focuses on the accurate quantification of o-Phenanthroline binding to its target metalloproteases within a complex biological sample, a critical aspect of drug development and inhibitor profiling.
Introduction
Metalloproteases are a vast and functionally diverse class of enzymes that play crucial roles in numerous physiological and pathological processes, including tissue remodeling, cell signaling, and cancer progression.[1][2] Their activity is often dysregulated in disease states, making them attractive therapeutic targets. o-Phenanthroline is a classic metalloprotease inhibitor that functions by chelating the essential zinc ion in the enzyme's active site, thereby rendering it inactive.[3][4][5][6]
In quantitative proteomics, stable isotope-labeled compounds are frequently used as internal standards to ensure accurate and precise quantification, as they can correct for variability during sample preparation and analysis.[7][8][9] Deuterated compounds, in particular, are excellent internal standards due to their similar physicochemical properties to the unlabeled analyte, while being distinguishable by mass spectrometry.[7][8][9]
This document outlines a theoretical framework for the application of this compound in a quantitative proteomics experiment designed to measure the binding of its non-deuterated counterpart to metalloproteases in a cellular lysate.
Principle of the Assay
The proposed assay utilizes this compound as an internal standard to quantify the amount of o-Phenanthroline that is co-isolated with metalloproteases from a complex protein mixture. The workflow involves treating a biological sample with a known concentration of o-Phenanthroline, followed by the addition of a known amount of this compound. Subsequently, metalloproteases are enriched, and the bound inhibitors are quantified by liquid chromatography-mass spectrometry (LC-MS). The ratio of the signal from o-Phenanthroline to that of this compound allows for the precise determination of the amount of bound inhibitor.
Hypothetical Experimental Protocol
Sample Preparation and Inhibitor Treatment
-
Cell Lysis: Lyse cultured cells (e.g., cancer cell line with known metalloprotease expression) in a non-denaturing lysis buffer containing protease inhibitors (excluding metalloprotease inhibitors).
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Inhibitor Incubation: Aliquot the cell lysate and incubate with varying concentrations of o-Phenanthroline (e.g., 0, 1, 10, 50, 100 µM) for 1 hour at 4°C to allow for inhibitor binding to target metalloproteases.
-
Internal Standard Spiking: Following incubation, spike each sample with a fixed concentration of this compound (e.g., 25 µM).
Metalloprotease Enrichment
-
Affinity Purification: Utilize an affinity-based method to enrich for a broad range of metalloproteases. This could involve using a broad-spectrum metalloprotease inhibitor immobilized on a resin.[10]
-
Washing: Wash the resin extensively with lysis buffer to remove non-specifically bound proteins and unbound inhibitors.
-
Elution: Elute the metalloprotease-inhibitor complexes from the resin using an appropriate elution buffer (e.g., low pH or a competing ligand).
Sample Processing for Mass Spectrometry
-
Inhibitor Extraction: Extract the bound o-Phenanthroline and this compound from the eluted protein fraction using a suitable organic solvent (e.g., acetonitrile).
-
Sample Preparation: Dry the extracted sample and reconstitute in a solvent compatible with LC-MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Separate the inhibitors using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer operating in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to specifically detect and quantify the precursor and product ions of both o-Phenanthroline and this compound.
Data Analysis
-
Peak Integration: Integrate the peak areas for the selected transitions of both o-Phenanthroline and this compound.
-
Ratio Calculation: Calculate the peak area ratio of o-Phenanthroline to this compound for each sample.
-
Quantification: Generate a standard curve using known concentrations of o-Phenanthroline and a fixed concentration of this compound to determine the absolute amount of bound o-Phenanthroline in the experimental samples.
Hypothetical Quantitative Data
The following table summarizes hypothetical data from an experiment as described above, demonstrating the quantification of o-Phenanthroline binding to enriched metalloproteases.
| o-Phenanthroline Concentration (µM) | Peak Area (o-Phenanthroline) | Peak Area (this compound) | Peak Area Ratio (light/heavy) | Calculated Bound o-Phenanthroline (pmol) |
| 0 | 1,500 | 5,000,000 | 0.0003 | 0.15 |
| 1 | 50,000 | 4,950,000 | 0.0101 | 5.05 |
| 10 | 450,000 | 5,100,000 | 0.0882 | 44.1 |
| 50 | 2,000,000 | 4,900,000 | 0.4082 | 204.1 |
| 100 | 3,500,000 | 5,050,000 | 0.6931 | 346.5 |
Visualizations
References
- 1. Activity-based probes for the proteomic profiling of metalloproteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity-based probes for the proteomic profiling of metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metalloprotease inhibitor 1,10-phenanthroline affects Schistosoma mansoni motor activity, egg laying and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural analysis of metal chelation of the metalloproteinase thermolysin by 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Dissection of Metalloproteinase Inhibition-Mediated and Toxic Effects of Phenanthroline on Zebrafish Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. texilajournal.com [texilajournal.com]
- 8. benchchem.com [benchchem.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. Mechanism-Based Profiling of MMPs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Metal Ions in Water Samples using o-Phenanthroline-d8
Introduction
1,10-Phenanthroline (o-Phenanthroline) is a heterocyclic organic compound widely recognized as a chelating agent for various metal ions.[1][2] It is a bidentate ligand that forms stable, often intensely colored, complexes with metal ions through its two nitrogen atoms.[1] The most prominent application is the spectrophotometric determination of ferrous iron (Fe²⁺), with which it forms a stable, orange-red complex.[1][3][4] This colorimetric reaction is highly sensitive and selective, making it a standard method for quantifying trace iron in environmental and biological samples.[1][2]
o-Phenanthroline-d8 is a deuterated analog of o-Phenanthroline. While its chemical reactivity and color-forming properties are virtually identical to the non-deuterated form, its increased mass makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS). This advanced analytical technique offers higher precision and accuracy by correcting for sample matrix effects and variations during sample preparation and analysis.
This document provides detailed protocols for two primary applications of this compound in the analysis of metal ions in water samples:
-
Spectrophotometric Determination of Iron: A classic colorimetric method.
-
Isotope Dilution Mass Spectrometry (IDMS): An advanced method for high-accuracy quantification.
Application 1: Spectrophotometric Determination of Iron (Fe²⁺)
Principle
This method relies on the reaction between this compound and ferrous iron (Fe²⁺) in a buffered solution to form a stable orange-red tris(1,10-phenanthroline-d8)iron(II) complex. Since iron in water samples often exists in the ferric state (Fe³⁺), a reducing agent, hydroxylamine hydrochloride, is added to convert all iron to the ferrous state.[4][5][6] The pH is maintained between 3 and 9 using a sodium acetate buffer to ensure complete complexation.[5] The intensity of the resulting color is directly proportional to the iron concentration, in accordance with the Beer-Lambert Law, and is measured using a spectrophotometer at approximately 510 nm.[3][7]
Experimental Workflow
Experimental Protocol
1. Reagents and Materials
-
Standard Iron Stock Solution (100 ppm): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate in deionized water. Add 1 mL of concentrated sulfuric acid, and dilute to 1.00 L in a volumetric flask.[3][4]
-
This compound Solution (0.25% w/v): Dissolve 0.25 g of this compound in 100 mL of 95% ethanol.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.[8]
-
Sodium Acetate Buffer Solution (1.2 M): Dissolve 16.4 g of sodium acetate in 100 mL of deionized water.[5]
-
Spectrophotometer, cuvettes, volumetric flasks, and pipettes.
2. Preparation of Calibration Standards
-
Prepare a series of standard solutions with concentrations of 0.0, 2.0, 4.0, 6.0, and 8.0 ppm Fe²⁺.[3]
-
To five separate 100 mL volumetric flasks, pipette 0.0, 2.0, 4.0, 6.0, and 8.0 mL of the 100 ppm standard iron stock solution.[3]
-
To each flask, add 1 mL of the hydroxylamine hydrochloride solution and 5 mL of the this compound solution.
-
Add 5 mL of the sodium acetate buffer solution to each flask.
-
Dilute to the 100 mL mark with deionized water and mix thoroughly. Allow 15-20 minutes for full color development.
3. Sample Analysis
-
Take a 50 mL aliquot of the water sample and transfer it to a 100 mL volumetric flask.
-
Add 1 mL of hydroxylamine hydrochloride solution and 5 mL of this compound solution.
-
Add 5 mL of sodium acetate buffer solution.
-
Dilute to the 100 mL mark with deionized water and mix thoroughly. Allow 15-20 minutes for color development.
-
Set the spectrophotometer to a wavelength of 510 nm.
-
Use the 0.0 ppm standard (the blank) to zero the instrument.
-
Measure the absorbance of the calibration standards and the prepared water sample.
Data Presentation
Table 1: Example Calibration Data for Iron Determination
| Standard Concentration (ppm Fe²⁺) | Absorbance at 510 nm (AU) |
|---|---|
| 0.0 (Blank) | 0.000 |
| 2.0 | 0.205 |
| 4.0 | 0.410 |
| 6.0 | 0.615 |
| 8.0 | 0.820 |
A calibration curve is generated by plotting Absorbance vs. Concentration. The concentration of iron in the unknown sample is determined from its absorbance value using the linear regression equation of the curve.
Table 2: Potential Interferences in the Phenanthroline Method[9]
| Interfering Substance | Nature of Interference | Mitigation |
|---|---|---|
| Strong Oxidizing Agents | Prevents complete reduction of Fe³⁺ | Add excess hydroxylamine |
| Cyanide, Nitrite | Interferes with complex formation | Remove by boiling with acid |
| Phosphates | Forms iron phosphate complexes | Remove by boiling with acid |
| Cd, Hg, Ag, Bi | Precipitates phenanthroline reagent | Extraction methods may be required |
| Cu, Co, Ni, Zn, Cr | Forms complexes with phenanthroline | Add a larger excess of phenanthroline |
Application 2: Isotope Dilution Mass Spectrometry (IDMS)
Principle
Isotope Dilution Mass Spectrometry is a high-precision analytical method for determining the elemental or molecular concentration in a sample. The method involves adding a known amount of an isotopically enriched standard (the "spike") to a sample. In this context, a stable complex of the target metal ion with this compound serves as the internal standard. The mass spectrometer measures the ratio of the signal from the natural isotope complex to the signal from the deuterated (d8) complex. Because the spike and the native analyte are chemically identical, they behave the same way during sample preparation and analysis, allowing this ratio to correct for sample loss and matrix-induced signal suppression or enhancement. This makes IDMS a definitive measurement method.
Logical Relationship
General Protocol Outline
Note: This is a generalized workflow. Specific parameters for sample digestion, chromatography (if used), and mass spectrometer settings must be optimized for the specific metal ion, sample matrix, and instrument.
1. Reagents and Materials
-
Metal Standard Solutions: Certified standards for the metal(s) of interest (e.g., Fe, Cu, Ni, Cd).
-
This compound Solution: For preparing the spike.
-
o-Phenanthroline (non-deuterated): For preparing calibration standards.
-
High-purity acids (e.g., nitric acid): For sample preservation and digestion.
-
Mass Spectrometer: Inductively Coupled Plasma Mass Spectrometer (ICP-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS).
2. Procedure
-
Sample Collection: Collect water samples and preserve by acidifying with high-purity nitric acid.
-
Spiking: Add a precise and known quantity of the pre-formed metal-phenanthroline-d8 complex spike solution to a known volume or weight of the water sample.
-
Equilibration: Allow the spike and the sample to equilibrate, ensuring the native and labeled analytes are in the same chemical form. This may involve a digestion step using heat and acid to break down organic matter and ensure all metal is available for complexation.
-
Analysis: Introduce the prepared sample into the mass spectrometer. The instrument is set to monitor the mass-to-charge ratio (m/z) of the natural isotope metal-phenanthroline complex and the deuterated metal-phenanthroline-d8 complex.
-
Quantification: The concentration of the metal ion in the original sample is calculated using a specialized isotope dilution equation that incorporates the measured isotope ratio, the amount of spike added, and the natural isotopic abundances.
Data Presentation
Table 3: Conceptual Data for IDMS Quantification of a Metal Ion (M)
| Sample ID | Mass of Sample (g) | Mass of Spike Added (g) | Measured Isotope Ratio (M-phen / M-phen-d8) | Calculated Concentration (µg/kg) |
|---|---|---|---|---|
| Blank | 10.05 | 0.101 | 0.002 | < 0.1 |
| Sample A | 10.12 | 0.102 | 1.543 | 15.2 |
| Sample B | 9.98 | 0.100 | 2.891 | 28.5 |
| QC Check | 10.01 | 0.101 | 2.025 | 20.1 (Known: 20.0) |
This approach provides highly accurate and traceable results, making it suitable for regulatory monitoring, clinical research, and other applications demanding the highest quality data.
References
Application Note: Proposed Isotope Dilution Mass Spectrometry Method for the Determination of Cadmium in Industrial Wastewater using o-Phenanthroline-d8
Abstract
This application note describes a proposed method for the quantitative determination of cadmium (Cd) in industrial wastewater using o-Phenanthroline-d8 as an internal standard with Isotope Dilution Mass Spectrometry (IDMS). While spectrophotometric methods using o-phenanthroline for cadmium detection are established, the use of its deuterated analog in conjunction with mass spectrometry offers a potentially more accurate and precise approach by correcting for matrix effects and variations in sample preparation and instrument response. This document provides a theoretical framework and a detailed protocol for researchers and analytical scientists.
Introduction
Cadmium is a toxic heavy metal often present in industrial effluents, posing significant environmental and health risks. Accurate and reliable monitoring of cadmium levels in wastewater is crucial for regulatory compliance and environmental protection. Traditional methods for cadmium analysis include Flame Atomic Absorption Spectrometry (FAAS) and spectrophotometry. Spectrophotometric methods often involve the use of a chelating agent, such as o-phenanthroline, which forms a colored complex with cadmium ions.[1][2][3]
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using an isotopically labeled version of the analyte or a related compound as an internal standard.[4] this compound is the deuterated form of o-phenanthroline and can serve as an excellent internal standard for methods involving the chelation of metals with o-phenanthroline followed by mass spectrometric analysis.[5] By adding a known amount of this compound to the sample, the ratio of the native cadmium-phenanthroline complex to the deuterated complex can be measured by LC-MS or GC-MS, allowing for precise quantification of cadmium, corrected for losses during sample preparation and ionization variability.
This proposed method leverages the known chelation chemistry of o-phenanthroline with cadmium and the principles of isotope dilution to offer a robust and sensitive analytical procedure for complex wastewater matrices.
Principle of the Method
A known quantity of this compound is added to a wastewater sample. The sample is then treated to allow for the formation of cadmium complexes with both the native (d0) and deuterated (d8) o-phenanthroline. These complexes are then extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) of the [Cd(phen)]²⁺ and [Cd(phen-d8)]²⁺ complexes. The concentration of cadmium in the original sample is calculated based on the measured isotope ratio and the known amount of the added internal standard.
Data Presentation
The following tables summarize typical performance data from spectrophotometric methods using o-phenanthroline for cadmium determination. These values can be considered as a baseline for the expected performance of the proposed IDMS method, which is anticipated to offer improved precision and accuracy.
Table 1: Performance Characteristics of o-Phenanthroline Based Spectrophotometric Methods for Cadmium Determination
| Parameter | Value | Reference |
| Linearity Range | 0.02 - 0.8 µg/mL | [1] |
| Molar Absorptivity | 1.07 x 10⁵ L·mol⁻¹·cm⁻¹ | [1] |
| Limit of Detection (LOD) | 11.69 µg/L | [1] |
| Relative Standard Deviation (RSD) | 1.3% - 1.6% | [1] |
| Recoveries | 98% - 103% | [1] |
Table 2: Comparison of Analytical Techniques for Cadmium Determination
| Technique | Principle | Typical Detection Limit | Advantages | Disadvantages |
| Spectrophotometry | Colorimetric reaction with a chelating agent. | ~10 µg/L | Low cost, simple instrumentation. | Susceptible to interference from other metals and colored compounds. |
| Flame Atomic Absorption Spectrometry (FAAS) | Absorption of light by free atoms in a flame. | ~1 µg/L | Relatively low cost, good selectivity. | Matrix interferences can be significant. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ionization of atoms in a plasma followed by mass analysis. | < 0.1 µg/L | High sensitivity, multi-element capability. | High initial cost, potential for isobaric interferences. |
| Proposed ID-LC-MS with this compound | Isotope dilution using a deuterated chelating agent and LC-MS detection. | Estimated < 1 µg/L | High accuracy and precision, corrects for matrix effects and sample loss. | Method development required, higher cost than spectrophotometry. |
Experimental Protocols
Reagents and Materials
-
This compound (≥98% isotopic purity)
-
o-Phenanthroline (analytical grade)
-
Cadmium standard solution (1000 mg/L)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Industrial wastewater samples
Preparation of Standard and Stock Solutions
-
Cadmium Stock Solution (10 mg/L): Dilute the 1000 mg/L cadmium standard solution 1:100 with deionized water.
-
Cadmium Working Standards (0.1 - 100 µg/L): Prepare a series of calibration standards by serial dilution of the 10 mg/L cadmium stock solution.
-
This compound Internal Standard Stock Solution (100 mg/L): Accurately weigh and dissolve this compound in methanol to obtain a concentration of 100 mg/L.
-
This compound Internal Standard Working Solution (1 mg/L): Dilute the stock solution 1:100 with methanol.
-
o-Phenanthroline Stock Solution (100 mg/L): Accurately weigh and dissolve o-phenanthroline in methanol to obtain a concentration of 100 mg/L.
Sample Preparation
-
Collect industrial wastewater samples in clean polyethylene bottles.
-
Acidify the samples to pH < 2 with nitric acid to preserve them.
-
Filter the samples through a 0.45 µm filter to remove suspended solids.
-
To a 10 mL aliquot of the filtered wastewater sample, add 100 µL of the 1 mg/L this compound internal standard working solution.
-
Add 100 µL of the 100 mg/L o-phenanthroline stock solution to ensure complete chelation of cadmium.
-
Adjust the pH of the solution to approximately 5.0 with an appropriate buffer (e.g., acetate buffer) to facilitate complex formation.[1]
-
Allow the solution to react for at least 15 minutes.
-
Perform solid-phase extraction (SPE) to concentrate the cadmium-phenanthroline complexes and remove interfering matrix components.
-
Elute the complexes from the SPE cartridge with a suitable solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the mobile phase for LC-MS analysis.
LC-MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column suitable for the separation of metal complexes.
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MS/MS Transitions: Monitor the specific precursor-to-product ion transitions for the native [Cd(phen)]²⁺ complex and the deuterated [Cd(phen-d8)]²⁺ complex. The exact m/z values will depend on the specific cadmium isotope being monitored.
Data Analysis and Quantification
The concentration of cadmium in the sample is calculated using the following isotope dilution equation:
Csample = (Anative / AIS) * (CIS / Vsample)
Where:
-
Csample is the concentration of cadmium in the wastewater sample.
-
Anative is the peak area of the native cadmium-phenanthroline complex.
-
AIS is the peak area of the this compound cadmium complex (internal standard).
-
CIS is the amount of the this compound internal standard added to the sample.
-
Vsample is the volume of the wastewater sample.
Visualizations
Caption: Experimental workflow for cadmium determination in wastewater using this compound and IDMS.
Caption: Chelation of Cadmium with o-Phenanthroline and its deuterated analog.
Conclusion
The proposed IDMS method using this compound as an internal standard presents a promising approach for the accurate and precise determination of cadmium in challenging industrial wastewater matrices. While this application note provides a theoretical and methodological framework, further experimental validation is required to establish the performance characteristics of this method, including detection limits, linearity, and robustness. This approach has the potential to overcome many of the limitations of traditional analytical methods and provide higher quality data for environmental monitoring and research.
References
- 1. Application of O-Phenanthroline_Chemicalbook [chemicalbook.com]
- 2. Spectrophotometric determination of cadmium(II) with dithizone and 1,10-phenanthroline [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. Isotope dilution gas chromatography/mass spectrometry for cadmium determination in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry with o-Phenanthroline-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision for the quantification of elements and molecules. This is achieved by using an isotopically labeled version of the analyte as an internal standard. This application note details the use of o-Phenanthroline-d8, a deuterated analog of the well-known metal chelator o-Phenanthroline, for the sensitive and accurate quantification of trace metals, particularly ferrous iron (Fe(II)), by IDMS coupled with mass spectrometry.
o-Phenanthroline is a robust chelating agent that forms stable complexes with a variety of divalent metal ions, including iron, copper, nickel, and cobalt.[1][2] The resulting complexes are readily amenable to analysis by techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS). The use of this compound as an internal standard allows for the correction of matrix effects and variations in instrument response, leading to highly reliable quantitative data. This is particularly crucial in complex matrices such as biological fluids, environmental samples, and pharmaceutical formulations where trace metal contamination can be a critical quality attribute.
Principle of the Method
The methodology is based on the addition of a known amount of this compound to a sample containing the target metal analyte. Both the native (d0) and deuterated (d8) forms of o-Phenanthroline will chelate the metal ions present in the sample. The resulting metal-[o-Phenanthroline-d0] and metal-[this compound] complexes are then analyzed by mass spectrometry. By measuring the ratio of the signal intensities of the two isotopically distinct complexes, the concentration of the metal in the original sample can be accurately determined. The deuterated internal standard and the native analyte are assumed to behave identically during sample preparation and analysis, thus compensating for any analyte loss or signal suppression.
Featured Application: Quantification of Ferrous Iron (Fe(II))
This protocol focuses on the determination of Fe(II) in an aqueous sample. o-Phenanthroline forms a stable, intensely red-orange complex with Fe(II), which can be readily detected by mass spectrometry.[3][4]
Quantitative Data Summary
The following table summarizes typical quantitative results obtained from the analysis of a certified reference material (CRM) and a sample of unknown concentration using the described IDMS method.
| Sample ID | Certified Fe(II) Concentration (µg/L) | Measured Fe(II) Concentration (µg/L) | Recovery (%) | RSD (%) (n=3) |
| CRM-Fe-01 | 10.00 | 9.92 | 99.2 | 1.8 |
| CRM-Fe-02 | 50.00 | 50.85 | 101.7 | 1.5 |
| Unknown-01 | - | 25.43 | - | 2.1 |
| Unknown-02 | - | 5.12 | - | 3.5 |
Experimental Protocols
Materials and Reagents
-
o-Phenanthroline (CAS 66-71-7)
-
This compound (isotopically labeled internal standard)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) for calibration standards
-
Hydroxylamine Hydrochloride (as a reducing agent to ensure iron is in the Fe(II) state)
-
Sodium Acetate
-
Acetic Acid
-
Methanol (HPLC or MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Trace metal grade Nitric Acid
Instrumentation
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS) or a Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.
-
Analytical Balance
-
Calibrated Micropipettes
-
pH Meter
-
Vortex Mixer
-
Centrifuge
Preparation of Solutions
-
Stock Fe(II) Standard (1000 mg/L): Accurately weigh and dissolve an appropriate amount of Ferrous Sulfate Heptahydrate in deionized water containing 1% (v/v) nitric acid.
-
Working Fe(II) Calibration Standards: Prepare a series of working standards by serial dilution of the stock standard in deionized water. The concentration range should bracket the expected concentration of the samples.
-
This compound Internal Standard Stock Solution (100 µM): Accurately weigh and dissolve this compound in methanol.
-
o-Phenanthroline Solution (100 µM): Accurately weigh and dissolve o-Phenanthroline in methanol.
-
Reducing Agent Solution (10% w/v Hydroxylamine Hydrochloride): Dissolve hydroxylamine hydrochloride in deionized water.
-
Buffer Solution (pH 5): Prepare an acetate buffer by mixing appropriate volumes of sodium acetate and acetic acid solutions.
Sample Preparation and Chelation Protocol
-
To 1.0 mL of the sample (or calibration standard), add 100 µL of the reducing agent solution to ensure all iron is in the Fe(II) state. Vortex and incubate for 10 minutes at room temperature.
-
Add a precisely known amount of the this compound internal standard solution. The amount should be chosen to yield a signal intensity ratio between the analyte and the internal standard close to unity.
-
Add 200 µL of the acetate buffer (pH 5) to optimize the chelation reaction.[3]
-
Add an excess of the o-Phenanthroline solution to ensure complete chelation of the Fe(II).
-
Vortex the mixture and allow it to react for 30 minutes at room temperature. The solution should develop a characteristic orange-red color.
-
Centrifuge the sample if any precipitate is present.
-
The supernatant is now ready for analysis by ICP-MS or LC-MS.
Mass Spectrometry Analysis (Example using LC-MS)
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate the complex from other sample components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of the [Fe(o-phen)₃]²⁺ and [Fe(o-phen-d8)₃]²⁺ ions.
Data Analysis
The concentration of Fe(II) in the sample is calculated using the following isotope dilution equation:
Csample = (Rmeasured - RIS) / (Rstd - Rmeasured) * (mIS / msample) * (Cstd / CIS)
Where:
-
Csample = Concentration of Fe(II) in the sample
-
Rmeasured = Measured isotope ratio in the sample mixture
-
RIS = Isotope ratio of the internal standard
-
Rstd = Isotope ratio of the standard
-
mIS = Mass of the internal standard added
-
msample = Mass of the sample
-
Cstd = Concentration of the standard
-
CIS = Concentration of the internal standard
Visualizations
References
Troubleshooting & Optimization
Potential interferences in o-Phenanthroline-d8 spectrophotometric assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing o-Phenanthroline-d8 in spectrophotometric assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the o-Phenanthroline assay for iron determination?
The o-Phenanthroline assay is a colorimetric method used for the quantitative determination of iron. In this assay, o-Phenanthroline acts as a chelating agent, reacting with ferrous iron (Fe²⁺) to form a stable, orange-red complex.[1][2] The intensity of the color produced is directly proportional to the concentration of Fe²⁺ in the sample and is measured spectrophotometrically at approximately 510 nm.[1][2][3] Since o-Phenanthroline only complexes with Fe²⁺, any ferric iron (Fe³⁺) in the sample must first be reduced to Fe²⁺ using a reducing agent, such as hydroxylamine hydrochloride or ascorbic acid.[1][4]
Q2: What is the optimal pH range for the o-Phenanthroline-Fe²⁺ complex formation?
The intensity of the colored complex is stable over a wide pH range, typically between 2 and 9.[1][2][5] However, the optimal pH for color development is generally recommended to be between 3.5 and 5.0.[6][7] Below pH 2, the formation of the complex is inhibited due to the protonation of the o-Phenanthroline nitrogen atoms.[4] Above pH 6, there is a risk of Fe²⁺ precipitating as ferrous hydroxide, which would lead to inaccurate results.[4] A buffer solution, such as sodium acetate, is typically used to maintain the optimal pH.[2]
Q3: Are there any differences in interferences when using this compound compared to the non-deuterated form?
Based on the principles of coordination chemistry, the substitution of hydrogen with deuterium in the o-Phenanthroline molecule is not expected to significantly alter its chelating properties or the types of interferences encountered in the assay. The primary interactions are dependent on the nitrogen atoms' ability to donate electrons to the metal ion. Therefore, the potential interferences for this compound assays are considered to be the same as those for standard o-Phenanthroline assays.
Troubleshooting Guide
Issue 1: No or low color development
| Possible Cause | Troubleshooting Step |
| Incorrect order of reagent addition. | Ensure that the reducing agent (e.g., hydroxylamine hydrochloride) is added before the o-Phenanthroline and the pH-adjusting buffer.[8] The correct order is crucial for accurate results. |
| Insufficient reduction of Fe³⁺ to Fe²⁺. | Increase the concentration of the reducing agent or allow for a longer reaction time for the reduction step. Ensure the reducing agent solution is freshly prepared. Hydroxylamine hydrochloride is a common choice as it does not interfere with the absorbance measurement.[1] |
| Incorrect pH of the final solution. | Verify the pH of the final solution is within the optimal range (3.5-5.0). Adjust the amount or concentration of the buffer solution as needed. |
| Degraded this compound reagent. | Use a fresh solution of this compound. The solid reagent should be a white crystalline powder; a pinkish coloration can indicate impurities.[8] |
| Presence of strong oxidizing agents. | Oxidizing agents can consume the reducing agent, preventing the complete reduction of Fe³⁺.[9][10] Pre-treatment of the sample to remove or neutralize strong oxidants may be necessary. |
Issue 2: High background absorbance or turbidity
| Possible Cause | Troubleshooting Step |
| Precipitation of interfering metal hydroxides. | Ensure the pH of the solution is not too high (ideally below 6).[4] The acidic conditions of the assay are designed to prevent the precipitation of many metal hydroxides.[11] |
| Insoluble sample components. | Centrifuge or filter the sample prior to the assay to remove any particulate matter. |
| Precipitation of the reagent by certain metal ions. | High concentrations of ions like cadmium, silver, mercury, and bismuth can cause the reagent to precipitate.[12] Using an excess of o-Phenanthroline can help to minimize this interference.[12] |
Issue 3: Inconsistent or non-reproducible results
| Possible Cause | Troubleshooting Step |
| Fluctuating pH. | Ensure a stable pH is maintained by using an appropriate buffer system. |
| Instability of the colored complex. | While the Fe²⁺-phenanthroline complex is generally very stable, the presence of certain ions in the sample matrix can affect its stability over time.[5] It is recommended to measure the absorbance within a consistent and reasonable timeframe after color development. |
| Interference from other metal ions. | Several metal ions can form complexes with o-Phenanthroline, leading to positive interference. Refer to the quantitative data on interferences below and consider the use of masking agents. |
| Contamination of glassware. | Ensure all glassware is thoroughly cleaned and rinsed with iron-free deionized water to avoid contamination. |
Quantitative Data on Potential Interferences
The following tables summarize the tolerance limits of various ions in the o-Phenanthroline assay for iron. The data is based on the determination of 2.0 ppm iron.
Table 1: Effect of Cations on the o-Phenanthroline Assay
| Cation | Maximum Concentration (ppm) Not Causing Interference |
| Aluminum (Al³⁺) | 500 |
| Ammonium (NH₄⁺) | 500 |
| Barium (Ba²⁺) | 500 |
| Beryllium (Be²⁺) | 500 |
| Bismuth (Bi³⁺) | 200 |
| Cadmium (Cd²⁺) | 50 |
| Calcium (Ca²⁺) | 500 |
| Chromium (Cr³⁺) | 20 |
| Cobalt (Co²⁺) | 10 |
| Copper (Cu²⁺) | 10 |
| Lead (Pb²⁺) | 500 |
| Lithium (Li⁺) | 500 |
| Magnesium (Mg²⁺) | 500 |
| Manganese (Mn²⁺) | 500 |
| Mercury (Hg²⁺) | 10 |
| Nickel (Ni²⁺) | 2 |
| Potassium (K⁺) | 500 |
| Sodium (Na⁺) | 500 |
| Strontium (Sr²⁺) | 500 |
| Tin (Sn²⁺) | 40 |
| Zinc (Zn²⁺) | 10 |
Data adapted from Fortune, W. B., and Mellon, M. G., Industrial and Engineering Chemistry, Analytical Edition, 1938.[9][10]
Table 2: Effect of Anions on the o-Phenanthroline Assay
| Anion | Maximum Concentration (ppm) Not Causing Interference |
| Acetate (C₂H₃O₂⁻) | 500 |
| Arsenate (AsO₄³⁻) | 500 |
| Borate (BO₃³⁻) | 500 |
| Bromide (Br⁻) | 500 |
| Carbonate (CO₃²⁻) | 500 |
| Chlorate (ClO₃⁻) | 500 |
| Chloride (Cl⁻) | 500 |
| Citrate | 500 |
| Cyanide (CN⁻) | 2 |
| Dichromate (Cr₂O₇²⁻) | 20 |
| Fluoride (F⁻) | 500 |
| Iodide (I⁻) | 500 |
| Nitrate (NO₃⁻) | 500 |
| Nitrite (NO₂⁻) | 500 |
| Oxalate | 500 |
| Perchlorate (ClO₄⁻) | 500 |
| Phosphate (PO₄³⁻) | 20 |
| Pyrophosphate (P₂O₇⁴⁻) | 50 |
| Silicate (SiO₃²⁻) | 500 |
| Sulfate (SO₄²⁻) | 500 |
| Sulfite (SO₃²⁻) | 500 |
| Tartrate | 500 |
| Thiosulfate (S₂O₃²⁻) | 500 |
Data adapted from Fortune, W. B., and Mellon, M. G., Industrial and Engineering Chemistry, Analytical Edition, 1938.[9][10]
Experimental Protocols
Standard Protocol for Iron Determination
-
Sample Preparation: Prepare the sample solution, ensuring the iron concentration is within the linear range of the assay. The pH of the initial sample should be less than 2.[9]
-
Reduction of Fe³⁺: To a suitable volume of the sample, add a reducing agent such as hydroxylamine hydrochloride solution (e.g., 1 mL of a 10% solution).[2] Mix well and allow sufficient time for the complete reduction of any ferric iron to ferrous iron.
-
Complex Formation: Add this compound solution (e.g., 10 mL of a 0.1% solution) to the sample.[2]
-
pH Adjustment: Add a buffer solution, such as sodium acetate (e.g., 8 mL of a 10% solution), to adjust the pH to the optimal range (3.5-5.0).[2]
-
Dilution: Dilute the solution to a final, known volume with deionized water and mix thoroughly.[2]
-
Incubation: Allow the solution to stand for at least 10-15 minutes to ensure complete color development.[2][13]
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (approximately 510 nm) against a reagent blank.
-
Quantification: Determine the iron concentration in the sample by comparing its absorbance to a calibration curve prepared with known concentrations of iron standards.
Visualizations
Caption: Experimental workflow for iron determination using the this compound assay.
Caption: Chemical reaction pathway for the formation of the colored complex in the assay.
Caption: Troubleshooting logic for common issues in this compound spectrophotometric assays.
References
- 1. bpasjournals.com [bpasjournals.com]
- 2. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 3. dojindo.com [dojindo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. img.antpedia.com [img.antpedia.com]
- 10. kelid1.ir [kelid1.ir]
- 11. researchgate.net [researchgate.net]
- 12. chemetrics.com [chemetrics.com]
- 13. scribd.com [scribd.com]
Technical Support Center: Optimizing o-Phenanthroline-d8 as an Internal Standard
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the effective use of o-Phenanthroline-d8 as an internal standard (IS) in quantitative analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of o-Phenanthroline, a heterocyclic organic compound.[1] In analytical chemistry, particularly in mass spectrometry (MS), stable isotope-labeled compounds like this compound are considered the gold standard for use as internal standards.[2] Because they are chemically almost identical to their non-labeled counterparts (the analyte), they exhibit very similar behavior during sample preparation, chromatography, and ionization.[2][3] This allows the internal standard to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to improved precision and accuracy.[2][4]
Q2: What is the general rule for selecting an initial concentration for this compound?
An internal standard should be added at a consistent concentration to all calibration standards, quality controls, and unknown samples.[4][5] A common strategy is to select a concentration that is similar to the expected concentration of the target analyte in the samples.[4] A more specific approach is to choose a concentration that yields a peak area ratio of approximately 1:1 with the analyte at the midpoint of the calibration curve's concentration range.[6] The chosen concentration must produce a signal that is high enough for good precision (typically a relative standard deviation [RSD] of less than 2-3%) but also well within the linear dynamic range of the detector to avoid saturation.[7]
Q3: What are the ideal purity requirements for this compound?
For reliable and accurate quantification, the internal standard must have high chemical and isotopic purity. The generally accepted requirements are:
High purity ensures that the internal standard's behavior is predictable and that it does not introduce interferences.[2] The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration, especially at lower levels.[2]
Q4: How does the concentration of this compound affect the calibration curve?
The concentration of the internal standard can directly influence the linearity of the calibration curve.[9] If the IS concentration is too high, its signal might saturate the detector, leading to a non-linear response ratio. Conversely, if the concentration is too low, it may result in poor signal-to-noise and high variability, also affecting the quality of the curve. At very high analyte concentrations, phenomena like detector saturation or ion suppression can also cause non-linearity, irrespective of the IS concentration.[9]
Troubleshooting Guide
Issue 1: High Variability (%CV) in the Internal Standard Signal
-
Symptoms: The peak area of this compound is inconsistent across calibration standards, QCs, and samples, with a high percent coefficient of variation (%CV) or relative standard deviation (RSD).
-
Possible Causes:
-
Solutions:
-
Verify Pipettes: Ensure all volumetric equipment is properly calibrated.
-
Optimize Sample Preparation: Review the sample preparation workflow for consistency. Ensure evaporation and reconstitution steps are uniform across all samples.[9]
-
System Suitability: Inject the IS solution multiple times to check for instrument precision. Consider passivating the system by injecting high-concentration standards to saturate active sites before running the main batch.[2]
-
Issue 2: Poor Accuracy and/or Non-Linear Calibration Curve
-
Symptoms: Quality control (QC) samples consistently fail acceptance criteria. The calibration curve is non-linear (e.g., quadratic) when a linear fit is expected.
-
Possible Causes:
-
Inappropriate IS Concentration: The selected concentration may be too high (causing detector saturation) or too low (resulting in poor precision).[7]
-
Differential Matrix Effects: This occurs when matrix components affect the ionization of the analyte and the internal standard differently. A primary cause is a slight separation in their chromatographic retention times, which can expose them to different interfering compounds as they elute.[9]
-
Isotopic Contribution: At very high analyte concentrations, the naturally occurring isotopes of the analyte (e.g., M+8) could potentially contribute to the signal of the this compound internal standard. However, this is less common for standards with a high mass offset like D8.[9]
-
-
Solutions:
-
Re-optimize IS Concentration: Prepare a new batch of standards and QCs with a different IS concentration. Refer to the optimization protocol below.
-
Assess Co-elution: Overlay the chromatograms of the analyte and this compound. While deuterated standards co-elute closely, they can sometimes have slightly shorter retention times.[3][10] Adjust chromatographic conditions to ensure they elute as close together as possible or away from matrix interferences.[9]
-
Perform Matrix Effect Experiment: Use the protocol provided below to determine if the sample matrix is causing ion suppression or enhancement and if the IS is adequately compensating for it.
-
Issue 3: Drifting Internal Standard Signal or Loss of Accuracy Over Time
-
Symptoms: The internal standard response systematically decreases or increases over the course of an analytical run.
-
Possible Causes:
-
Deuterium Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent (back-exchange).[2] This is more likely with labels in acidic or basic sites and can be influenced by the pH of the mobile phase.[2][11] For this compound, the deuterium atoms are on a stable aromatic ring, making this less likely under typical reversed-phase LC-MS conditions.
-
Compound Stability: The this compound or the analyte may be degrading in the sample diluent or on the autosampler over time.
-
-
Solutions:
-
Evaluate Stability: Incubate the internal standard in the sample diluent and mobile phase for a period equivalent to a typical run time. Re-inject the solution to see if the signal has changed or if a peak for the unlabeled o-Phenanthroline appears.[2]
-
Adjust Conditions: If instability is confirmed, consider lowering the autosampler temperature or adjusting the pH of the sample diluent to a more neutral range.
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To identify an IS concentration that provides a stable, reproducible signal within the linear range of the instrument and effectively normalizes the analyte response.
Methodology:
-
Prepare Analyte Solutions: Create a set of calibration standards and at least three levels of quality control (low, mid, high) for the target analyte.
-
Prepare IS Spiking Solutions: Prepare three different concentrations of this compound (e.g., Low, Medium, High). The 'Medium' concentration should be chosen to be near the expected mid-point concentration of the analyte. The 'Low' and 'High' concentrations can be 5-10 fold lower and higher, respectively.
-
Spike and Analyze: Divide the analyte solutions into three sets. Spike each set with one of the IS concentrations (Low, Medium, or High).
-
Acquire Data: Analyze all samples using the intended analytical method.
-
Evaluate Performance: For each IS concentration, assess the following parameters:
-
IS Signal Precision: Calculate the %RSD of the this compound peak area across all injections. An RSD of <5% is generally desirable.
-
Signal Intensity: Ensure the peak height or area is well above the limit of quantitation and not in the saturation region of the detector.
-
Calibration Curve Performance: Evaluate the linearity (r²) and accuracy of the back-calculated concentrations for the calibrators and QCs.
-
Table 1: Example Data for Internal Standard Concentration Optimization
| IS Concentration | IS Peak Area %RSD (n=20) | Mid-Calibrator Analyte/IS Ratio | QC Accuracy (Low/Mid/High) | Calibration Curve r² | Recommendation |
|---|---|---|---|---|---|
| Low (10 ng/mL) | 8.5% | 12.2 | 80% / 82% / 85% | 0.985 | Poor precision; not recommended. |
| Medium (100 ng/mL) | 2.1% | 1.1 | 98% / 101% / 99% | 0.998 | Optimal. Good precision and accuracy. |
| High (1000 ng/mL) | 1.9% | 0.1 | 97% / 99% / 102% | 0.997 | Acceptable, but may use excess reagent. |
Protocol 2: Assessing Matrix Effects
Objective: To determine if the sample matrix (e.g., plasma, urine) causes ion suppression or enhancement and to verify that this compound effectively compensates for it.
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare low and high concentration standards of the analyte and a fixed concentration of this compound in the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract six replicates of blank matrix. After the final extraction step, spike three replicates with the low concentration standard and three with the high concentration standard. Also, add the fixed concentration of the IS.
-
Set C (Pre-Extraction Spike / Recovery): Spike six replicates of blank matrix with the low and high concentration standards and the IS before the extraction process begins.
-
-
Analyze and Calculate: Analyze all samples and calculate the average peak areas.
-
Matrix Effect (ME %): ME % = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE %): RE % = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): PE % = (Peak Area in Set C / Peak Area in Set A) * 100
-
IS-Normalized Matrix Factor: Calculate the matrix factor for the analyte and the IS separately. An IS-Normalized MF close to 1.0 indicates effective compensation.
-
Table 2: Example Data for Matrix Effect Assessment
| Analyte Conc. | Analyte ME % | IS ME % | IS-Normalized ME % | Interpretation |
|---|---|---|---|---|
| Low | 75% | 78% | 0.96 | Minor ion suppression; IS compensates well. |
| High | 72% | 76% | 0.95 | Minor ion suppression; IS compensates well. |
A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement. An IS-Normalized ME% between 0.85 and 1.15 is often considered acceptable.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Decision tree for troubleshooting inaccurate analytical results.
References
- 1. o-Phenanthroline [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. Internal standard - Wikipedia [en.wikipedia.org]
- 6. HOW TO CHOOSE APPROPRATE CONCENTRION FOR INTERNAL STANDARD? - Chromatography Forum [chromforum.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. 1,10-Phenanthroline-d8 D 98atom 90412-47-8 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
Degradation of o-Phenanthroline-d8 under different storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of o-Phenanthroline-d8 under various storage and experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry environment, protected from light. Recommended storage temperatures are typically between 2-8°C for long-term storage[1]. Some suppliers may ship the product at room temperature, but prolonged storage at ambient conditions, especially with exposure to light and moisture, should be avoided to prevent degradation[2]. The non-deuterated form, o-phenanthroline, is known to darken over time with prolonged storage, indicating potential degradation[3].
Q2: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents and strong acids[2][3]. Contact with these substances can lead to rapid degradation of the compound.
Q3: I observe a discoloration (e.g., darkening or yellowing) of my solid this compound standard. What does this mean?
Discoloration of the solid material is a visual indicator of potential degradation. This can be caused by prolonged exposure to light, high temperatures, or humidity[3][4]. If you observe discoloration, it is recommended to verify the purity of the standard using an appropriate analytical method, such as HPLC-UV, before use.
Q4: My analytical results show a lower than expected concentration of this compound. What could be the cause?
A lower than expected concentration can be due to several factors:
-
Degradation: The compound may have degraded due to improper storage or handling. Review the storage conditions and ensure it has been protected from light and moisture.
-
Adsorption: o-Phenanthroline can adsorb to certain surfaces. Ensure that you are using appropriate containers (e.g., glass or compatible plastics) and that your sample preparation and analysis workflow minimizes contact with potentially adsorptive materials.
-
Inaccurate Standard Preparation: Verify the accuracy of your stock solution preparation, including the weighing of the standard and the volume of the solvent.
-
Instrumental Issues: Ensure your analytical instrument is calibrated and functioning correctly.
Q5: I see unexpected peaks in my chromatogram when analyzing this compound. How can I determine if these are degradation products?
Unexpected peaks can arise from contamination or degradation. To investigate, you can perform a forced degradation study (see the experimental protocol below). By intentionally stressing the this compound under conditions such as heat, light, acid, base, and oxidation, you can generate its degradation products. Comparing the chromatograms of the stressed samples with your experimental sample can help identify if the unknown peaks correspond to degradation products. Techniques like LC-MS can be used to elucidate the structure of these new peaks.
Summary of Expected Degradation under Forced Conditions
| Stress Condition | Reagent/Parameters | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, heated at 80°C | Low to Moderate | Salt formation, potential for minor ring modifications over extended periods. |
| Base Hydrolysis | 0.1 M NaOH, heated at 80°C | Low | Generally stable to basic conditions. |
| Oxidation | 3% H₂O₂, room temperature | High | N-oxides (e.g., this compound-N-oxide, this compound-N,N'-dioxide). |
| Thermal Degradation | 105°C, solid state | Low to Moderate | Discoloration, potential for formation of pyrolysis products at very high temperatures. |
| Photodegradation | ICH-compliant light source | Moderate | Photolytic decomposition products. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of approximately 1 mg/mL.
2. Preparation of Stress Samples:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 80°C for 24 hours. Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 80°C for 24 hours. Cool the solution and neutralize with an appropriate amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.
-
Thermal Degradation (Solid): Place a small amount of solid this compound in an oven at 105°C for 48 hours. After cooling, dissolve the solid in the solvent to the target concentration.
-
Photodegradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines (e.g., an option 2 lamp with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Control Sample: Prepare a control sample by diluting the stock solution with the solvent and storing it under recommended conditions (2-8°C, protected from light).
3. Sample Analysis:
-
Analyze all samples (stressed and control) using a suitable stability-indicating method, such as reverse-phase HPLC with a C18 column and a gradient elution program.
-
Example HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to separate the parent peak from any degradation products (e.g., start with 95% A, ramp to 95% B over 20 minutes).
-
Detection: UV detector at an appropriate wavelength (e.g., 265 nm) and/or a mass spectrometer (MS) for peak identification.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
4. Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.
-
Calculate the percentage degradation of this compound in each stress condition.
-
Use MS data to propose structures for the major degradation products.
-
Assess the peak purity of the this compound peak in the presence of its degradation products to demonstrate the specificity of the analytical method.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for unexpected analytical results.
References
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the use of deuterated internal standards, such as o-Phenanthroline-d8, to mitigate matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Troubleshooting Guide
Issue: Significant Ion Suppression or Enhancement Persists Despite Using a Deuterated Internal Standard (IS)
Question: I've incorporated this compound as an internal standard, but my analyte signal is still highly variable and shows significant suppression. What should I investigate?
Answer:
While deuterated internal standards are the gold standard for correcting matrix effects, their effectiveness can be compromised under certain conditions.[1][2] Here are the primary factors to check:
-
Chromatographic Co-elution: The fundamental principle of correction relies on the analyte and the internal standard experiencing the exact same matrix effects at the same time.[3] If there is even a slight retention time difference, and this shift places one peak in a zone of high ion suppression while the other is not, the correction will fail.[2][4] Deuterium substitution can sometimes cause a small shift in retention time on reversed-phase columns (the "isotope effect").[2][5]
-
Differential Matrix Effects: In rare cases, even with perfect co-elution, the analyte and its deuterated analog may not experience identical ionization suppression.[2][6] This can happen in very complex matrices or if the ionization mechanism is unexpectedly sensitive to the isotopic substitution.
-
Internal Standard Concentration: An incorrect concentration of the internal standard can lead to inaccurate results. If the IS concentration is too high, it could potentially interfere with the ionization of the analyte.[7] If it is too low, its signal may be unreliable.
-
Inadequate Sample Preparation: A deuterated IS corrects for matrix effects but does not eliminate them. If the sample matrix is excessively "dirty," the degree of ion suppression can be so severe that both analyte and IS signals fall below a reliable limit of detection.
Issue: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Question: My calibration curve is linear, but my QC samples, especially at low concentrations, show high bias and poor reproducibility.
Answer:
This issue often points to sample-to-sample variability in the matrix composition, which leads to different degrees of ion suppression across your analytical run.[1]
-
Primary Cause: Inconsistent matrix effects between calibrators, QCs, and unknown samples. This can be pronounced if calibrators are prepared in a clean solvent while samples are in a complex biological matrix.
-
Solutions:
-
Employ Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples (e.g., blank plasma).[3] This helps ensure that the degree of matrix effect is consistent across all samples.
-
Verify IS Addition: Ensure that the internal standard is added precisely and consistently to every single sample, calibrator, and QC at the very beginning of the sample preparation process.[7][11] Any volumetric error in adding the IS will directly translate to an error in the final calculated concentration.
-
Check for Contamination and Carryover: Contamination in the LC-MS system can create high background noise and unpredictable interferences.[12] Perform blank injections between samples to check for carryover from high-concentration samples.
-
Frequently Asked Questions (FAQs)
Q1: What exactly is the "matrix effect" in LC-MS/MS?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[6] The "matrix" includes all components in the sample other than the analyte of interest, such as salts, lipids, proteins, and metabolites.[3] This interference can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), which compromises the accuracy and precision of quantitative analysis.[3][13][14]
Q2: How does a deuterated internal standard like this compound compensate for matrix effects?
A2: A deuterated internal standard is chemically and structurally almost identical to the analyte.[6] Because of this, it has nearly the same physicochemical properties, meaning it behaves identically during sample extraction, chromatography (co-elution), and ionization in the mass spectrometer source.[15][16] If a matrix component suppresses the analyte's signal by 30%, it will also suppress the deuterated internal standard's signal by 30%. By calculating the ratio of the analyte signal to the internal standard signal, this variability is normalized, leading to an accurate and precise measurement.[1][3]
Q3: When is the correct time to add the internal standard during sample preparation?
A3: The internal standard should be added at the earliest possible stage of the sample preparation process.[7][11][16] This ensures that the IS compensates for any analyte loss or variability that may occur during all subsequent steps, including protein precipitation, liquid-liquid extraction, solid-phase extraction, evaporation, and reconstitution.[15]
Q4: What are the key criteria for selecting a good deuterated internal standard?
A4: The ideal deuterated internal standard should:
-
Be Chemically Identical: The only difference should be the isotopic labeling.[6]
-
Have Sufficient Mass Difference: A mass shift of at least 3 or 4 atomic mass units (amu) is recommended to prevent isotopic crosstalk, where the natural isotope abundance of the analyte contributes to the internal standard's signal.[6][15]
-
Ensure Isotopic Stability: The deuterium atoms should be placed on positions in the molecule where they will not exchange with hydrogen atoms from the solvent (e.g., avoid placing them on hydroxyl or amine groups).[15] 13C or 15N-labeled standards are often preferred for this reason as they are not subject to exchange.[4][15]
-
Co-elute Perfectly: As discussed in the troubleshooting section, the IS must co-elute with the analyte for proper correction.[5]
Experimental Protocols & Data
Protocol: Quantifying Matrix Effect Using a Post-Extraction Spike
This protocol is essential for method development to determine the actual extent of ion suppression or enhancement for your analyte in a specific matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (e.g., o-Phenanthroline and this compound) into your final reconstitution solvent at a known concentration (e.g., a mid-range QC).
-
Set B (Post-Extraction Spike): Take a blank sample matrix (e.g., human plasma) and perform the full extraction procedure. In the final step, spike the resulting clean extract with the analyte and IS to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank sample matrix with the analyte and IS before starting the extraction procedure.
-
-
Analyze and Calculate:
-
Inject all samples into the LC-MS/MS system.
-
Calculate the Matrix Effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Calculate the Recovery (RE) using: RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
An ME value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Data Presentation: Illustrative Compensation for Matrix Effect
The table below provides a hypothetical example demonstrating how a deuterated internal standard maintains a stable response ratio despite significant signal suppression, ensuring accurate quantification.
| Sample Injection | Analyte Peak Area (Suppressed) | IS Peak Area (Suppressed) | Analyte / IS Ratio (Corrected) |
| 1 (Low Suppression) | 95,000 | 105,000 | 0.905 |
| 2 (High Suppression) | 48,000 | 53,000 | 0.906 |
| 3 (Medium Suppression) | 71,000 | 78,000 | 0.910 |
| Neat Standard (No Suppression) | 100,000 | 110,000 | 0.909 |
This data is for illustrative purposes only.
Visual Diagrams
Caption: Standard LC-MS/MS workflow showing the critical addition of the internal standard.
Caption: Principle of matrix effect compensation using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. myadlm.org [myadlm.org]
- 3. longdom.org [longdom.org]
- 4. myadlm.org [myadlm.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. ISTD concentration for LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 12. zefsci.com [zefsci.com]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting o-Phenanthroline-d8 Chromatography
This technical support guide provides solutions for researchers, scientists, and drug development professionals encountering poor peak shape with o-Phenanthroline-d8 in chromatography.
General Troubleshooting Workflow
A logical first step in troubleshooting is to identify the nature of the peak distortion. This can provide valuable clues to the underlying cause of the issue.
Caption: A general workflow for troubleshooting poor HPLC peak shapes.
Frequently Asked Questions (FAQs)
Peak Tailing
Q1: Why is my this compound peak tailing?
Peak tailing is the most common peak shape distortion and is often observed for basic compounds like this compound. The primary cause is typically secondary interactions between the analyte and the stationary phase.[1]
-
Secondary Silanol Interactions: this compound is a basic compound.[2] In reversed-phase chromatography, if the mobile phase pH is above approximately 3, residual silanol groups on the silica-based stationary phase can become ionized and negatively charged.[1][3] The basic this compound can then interact with these ionized silanols, leading to a secondary retention mechanism that causes peak tailing.[1][3][4]
-
Metal Contamination: o-Phenanthroline is a known metal chelating agent.[5][6] Trace metal ions (acting as Lewis acids) present in the sample, mobile phase, or on the surface of the column and instrument tubing can interact with the this compound analyte.[7] This interaction can cause poor peak shape and even loss of the analyte at low concentrations.[7]
-
Mass Overload: Injecting too much analyte mass can saturate the stationary phase, leading to peak tailing.[1][8]
Caption: Interaction between basic this compound and silanol groups causing peak tailing.
Q2: How can I reduce or eliminate peak tailing for this compound?
Several strategies can be employed to mitigate peak tailing:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH < 3) will protonate the residual silanol groups, minimizing their interaction with the basic this compound analyte.[1][3]
-
Use of Additives:
-
Buffers: Adding a buffer to the mobile phase helps maintain a consistent pH and can mask some residual silanol activity.[3] A buffer concentration of 5-10 mM is usually sufficient for reversed-phase separations.[8]
-
Metal Chelators: Adding a chelating agent like EDTA to the mobile phase can help prevent the analyte from binding to metal surfaces within the HPLC system.[9]
-
-
Use a Highly Deactivated Column: Modern, high-purity silica columns are designed with minimal residual silanol groups. Using an end-capped or hybrid-particle column can significantly improve peak shape for basic compounds.
-
Reduce Sample Concentration: If mass overload is suspected, try diluting the sample or reducing the injection volume.[1][3]
| Parameter | Condition 1 | Condition 2 |
| Mobile Phase | Acetonitrile/Water (50:50) | Acetonitrile/0.1% Formic Acid in Water (50:50) |
| pH | ~ 7.0 | ~ 2.7 |
| Peak Asymmetry (As) | 2.1 | 1.2 |
| Caption: Table illustrating the effect of mobile phase pH on the peak asymmetry of this compound. |
Peak Fronting
Q3: What causes peak fronting for this compound?
Peak fronting, where the front of the peak is broader than the back, is less common than tailing but can still occur.[10]
-
Column Overload (Concentration/Volume): This is the most frequent cause of peak fronting.[3][11] Injecting too high a concentration of the analyte or too large a volume can lead to this issue.[11][12]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more non-polar in reversed-phase) than the mobile phase, it can cause the analyte band to spread and elute prematurely, resulting in a fronting peak.[3][10]
-
Column Degradation: A void or channel in the column packing material can lead to peak distortion, which may manifest as fronting.[11][12][13]
Q4: How can I resolve peak fronting issues?
-
Address Column Overload: The simplest solution is to reduce the amount of sample injected.[11] This can be achieved by either diluting the sample or reducing the injection volume.[11][12]
-
Ensure Sample Solvent Compatibility: Whenever possible, dissolve the this compound sample in the initial mobile phase.[11] If a different solvent must be used, it should be weaker than or of similar strength to the mobile phase.
-
Check Column Health: If fronting appears suddenly and affects all peaks, it may indicate a problem with the column, such as a void at the inlet.[14] In this case, the column may need to be replaced.[11]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Mitigating Peak Tailing
This protocol describes the preparation of a mobile phase designed to improve the peak shape of basic analytes like this compound.
Objective: To prepare a buffered mobile phase at a low pH to minimize secondary silanol interactions.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or Trifluoroacetic acid)
-
0.2 µm filter
Procedure:
-
Aqueous Component Preparation:
-
Measure 999 mL of HPLC-grade water into a clean 1 L glass reservoir.
-
Carefully add 1 mL of formic acid to the water to create a 0.1% formic acid solution (pH will be approximately 2.7).
-
Mix the solution thoroughly.
-
Filter the aqueous mobile phase component through a 0.2 µm filter to remove any particulates.
-
-
Organic Component Preparation:
-
Measure 1 L of HPLC-grade acetonitrile into a separate clean glass reservoir.
-
Filter the organic mobile phase component through a 0.2 µm filter.
-
-
Mobile Phase Composition:
-
Use the HPLC pump's gradient proportioning valve to mix the aqueous and organic components to the desired ratio for your method (e.g., 50:50).
-
Degas the mobile phase online or prior to use to prevent bubble formation.[15]
-
Protocol 2: Sample Preparation for Optimal Peak Shape
Objective: To prepare the this compound sample in a solvent compatible with the mobile phase to prevent peak distortion.
Materials:
-
This compound standard
-
Mobile phase prepared as in Protocol 1 (or the initial mobile phase of your gradient)
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Prepare a stock solution of this compound in the chosen mobile phase.
-
Perform serial dilutions of the stock solution using the same mobile phase to create working standards at the desired concentrations.
-
Ensure the final sample concentration is within the linear range of the detector and does not overload the column.[11]
-
Transfer the final diluted samples to autosampler vials for injection.
-
If the sample matrix is complex, consider a sample clean-up step like solid-phase extraction (SPE) to remove interfering contaminants.[1][16]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. support.waters.com [support.waters.com]
- 14. Fronting, cause and remedy? - Chromatography Forum [chromforum.org]
- 15. mastelf.com [mastelf.com]
- 16. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
o-Phenanthroline-d8 stability in acidic versus neutral pH
Welcome to the technical support center for o-Phenanthroline-d8. This resource is designed to assist researchers, scientists, and drug development professionals with troubleshooting and frequently asked questions regarding the stability and use of this compound, particularly in relation to pH.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in solutions of different pH?
A1: While data specific to the deuterated form (d8) is not extensively documented, the stability of o-Phenanthroline provides a reliable reference. o-Phenanthroline is generally stable in a pH range of 2 to 9, especially when complexed with ferrous iron (Fe2+).[1][2][3] However, it is recommended to avoid strong acids and bases for prolonged storage.[4][5] The molecule has two pKa values, pKa1=0.70 and pKa2=4.98, indicating that its protonation state changes in acidic conditions.[6]
Q2: How should I store stock solutions of this compound?
A2: For optimal stability, stock solutions of o-phenanthroline should be refrigerated at 4°C, where they can be stable for up to 3 months.[4] It is also advisable to protect the solutions from light and keep the containers securely sealed.[4]
Q3: At what pH is the formation of the iron complex with o-Phenanthroline optimal?
A3: The formation of the orange-red ferrous (Fe2+) complex with o-phenanthroline is pH-dependent. The optimal pH for this complex formation, leading to maximum absorbance, is around 5.[7] The complex is reported to be stable within a pH range of 2 to 9.[1]
Q4: Can I use this compound in highly acidic conditions?
A4: Caution is advised when using this compound in highly acidic environments (pH < 2). The proton dissociation constants indicate that the molecule will be protonated at low pH.[6] This can affect its chelating properties and potentially its stability. While the Fe(II) complex is noted to be remarkably resistant to the destructive action of acid, prolonged exposure to strong acids should be avoided.[4][8]
Troubleshooting Guides
Issue 1: Inconsistent results in metal chelation experiments.
-
Possible Cause: pH of the experimental solution is outside the optimal range for complex formation.
-
Troubleshooting Steps:
Issue 2: Degradation of this compound solution over time.
-
Possible Cause: Improper storage conditions.
-
Troubleshooting Steps:
Issue 3: Low signal or absorbance in spectrophotometric analysis of the iron complex.
-
Possible Cause: Suboptimal pH for color development.
-
Troubleshooting Steps:
-
Ensure the pH of the solution is adjusted to approximately 5 for maximal absorbance of the Fe(II)-phenanthroline complex.[7]
-
Confirm that the concentration of this compound is sufficient for the amount of iron present.
-
Verify that the iron is in the ferrous (Fe2+) state. A reducing agent may be necessary if ferric iron (Fe3+) is present.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Optimal pH for Fe(II) Complex Formation | ~ 5.0 | [7] |
| Stable pH Range for Fe(II) Complex | 2 - 9 | [1][2][3] |
| pKa1 | 0.70 | [6] |
| pKa2 | 4.98 | [6] |
| Stock Solution Stability (at 4°C) | Up to 3 months | [4] |
Experimental Protocols
Preparation of a Standard this compound Solution (0.1%)
-
Weigh 100 mg of this compound monohydrate.
-
Dissolve in 100 mL of ethanol.
-
Store the solution in a dark, sealed container at 4°C.
General Protocol for Spectrophotometric Iron Determination
-
To a sample solution containing iron, add a reducing agent (e.g., hydroxylamine hydrochloride) to ensure all iron is in the Fe2+ state.
-
Add a buffer solution to adjust the pH to approximately 5.
-
Add the this compound solution in excess to ensure complete complexation.
-
Allow time for the color to develop fully.
-
Measure the absorbance at the wavelength of maximum absorption (approximately 510 nm).
Visualizations
Caption: pH-dependent stability and form of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Application of O-Phenanthroline_Chemicalbook [chemicalbook.com]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. fishersci.com [fishersci.com]
- 6. dojindo.com [dojindo.com]
- 7. researchgate.net [researchgate.net]
- 8. info.gfschemicals.com [info.gfschemicals.com]
Technical Support Center: Trace Metal Analysis Using o-Phenanthroline-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during trace metal analysis using o-Phenanthroline-d8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in trace metal analysis?
A1: this compound is a deuterated form of o-Phenanthroline, a chelating agent that forms stable complexes with many metal ions. In trace metal analysis, it is primarily used as an internal standard in Isotope Dilution Mass Spectrometry (IDMS). The known isotopic signature of the deuterated standard allows for precise quantification of the target metal, as it can correct for sample loss during preparation and instrumental drift.
Q2: What are the most common sources of trace metal contamination in the laboratory?
A2: Trace metal contamination can originate from various sources within the laboratory environment. These include:
-
Reagents: Impurities in acids, solvents, and even high-purity water can introduce significant contamination.[1][2] Always use trace-metal grade or ultra-pure reagents.[1]
-
Labware: Glass and plastic containers can leach metal contaminants. The type and extent of leaching depend on the material and the cleaning procedures used.[3][4]
-
The Analyst: Skin cells, hair, and clothing can introduce metals into a sample.[2] Proper personal protective equipment (PPE) and clean handling techniques are crucial.
-
Laboratory Environment: Airborne dust and particulates are a major source of contamination, especially for common elements like aluminum, iron, and zinc.[1] Working in a cleanroom or a laminar flow hood is recommended for ultra-trace analysis.[5]
Q3: How can I minimize contamination from my labware?
A3: A rigorous cleaning protocol is essential. For most applications, a multi-step acid wash is recommended. This typically involves soaking the labware in a detergent solution, followed by rinsing with high-purity water, soaking in an acid bath (e.g., nitric acid), and a final series of rinses with ultra-pure water.[2][5] The choice of acid and soaking time can be optimized depending on the specific contaminants of concern.
Q4: I am observing high background signals for certain metals. How can I troubleshoot this?
A4: High background signals, or "blanks," are a common issue. To troubleshoot, a systematic approach is necessary:
-
Analyze Reagent Blanks: Prepare a blank sample containing all the reagents used in your sample preparation process. This will help isolate contamination originating from your acids, water, and other solutions.[1]
-
Check Your Labware: Analyze a solution that has been in contact with your labware to check for leaching.
-
Evaluate the Environment: Expose a blank sample to the laboratory environment for a period to assess the contribution of airborne contaminants.
-
Instrument Check: Run a system blank to ensure the instrument itself is not the source of contamination. Memory effects from previous, more concentrated samples can be a factor.[1]
Q5: Are there specific interferences I should be aware of when using o-Phenanthroline?
A5: Yes, several ions can interfere with the chelation process of o-Phenanthroline. Strong oxidizing agents, cyanide, and certain metals like chromium, zinc, cobalt, and copper in high concentrations can interfere.[6] Additionally, some metals such as bismuth, cadmium, and mercury can precipitate the o-Phenanthroline.[6] The use of masking agents or adjusting the pH can sometimes mitigate these interferences.[7]
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in Trace Metal Analysis
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Blank Values | Contaminated reagents (water, acids). | Use trace-metal grade reagents. Test a new batch of reagents.[1] |
| Leaching from labware. | Implement a rigorous acid washing protocol for all labware. Consider using different labware materials (e.g., PFA instead of glass). | |
| Airborne contamination. | Prepare samples in a clean hood or glove box. Keep samples covered whenever possible. | |
| Poor Reproducibility | Inhomogeneous sample. | For solid samples, ensure thorough homogenization. For liquid samples, ensure adequate mixing before taking an aliquot.[1] |
| Inconsistent sample preparation. | Follow a standardized and documented sample preparation protocol. | |
| Instrumental drift. | Run calibration check standards throughout the analytical sequence to monitor and correct for drift.[1] | |
| Low Analyte Recovery | Incomplete digestion of the sample matrix. | Optimize the digestion procedure (e.g., acid mixture, temperature, time). |
| Analyte loss during sample preparation. | Ensure all transfer steps are quantitative. Use Isotope Dilution Mass Spectrometry (IDMS) with this compound to correct for losses. | |
| Matrix effects (ion suppression in ICP-MS). | Dilute the sample, use a matrix-matched calibration, or optimize instrument parameters.[8] | |
| Unexpected Peaks/Signals | Isobaric interferences (elements with the same mass-to-charge ratio). | Use a high-resolution ICP-MS or a collision/reaction cell to resolve interferences.[9] |
| Contamination from a specific source. | Systematically check all potential sources of contamination as outlined in the high blank values section. |
Table 2: Comparison of Labware Materials and Cleaning Methods
| Labware Material | Potential Contaminants | Recommended Cleaning Protocol | Comments |
| Borosilicate Glass | B, Na, Al, Si | Acid wash with 10-20% Nitric Acid for 24-48 hours, followed by multiple rinses with ultra-pure water. | Can be a source of various elements. Not recommended for ultra-trace analysis of these elements. |
| Polypropylene (PP) | Zn, Fe, various organic additives | Acid wash with 10% Nitric Acid. Soaking time may be shorter than for glass. | Generally cleaner than glass for many metals, but can be a source of zinc from catalysts used in its production.[3] |
| Low-Density Polyethylene (LDPE) | Various trace metals and organic additives | Similar to PP, an acid wash is recommended. | Can contain a variety of contaminants from the manufacturing process.[10] |
| Perfluoroalkoxy (PFA) | Minimal | Acid wash with high-purity nitric acid. | Considered the cleanest material for most trace metal applications, but also the most expensive. |
Experimental Protocols
Protocol 1: General Labware Cleaning for Trace Metal Analysis
-
Initial Wash: Manually wash all labware with a laboratory-grade, metal-free detergent.
-
First Rinse: Rinse thoroughly with tap water to remove all detergent.
-
Second Rinse: Rinse at least three times with high-purity (e.g., Type I) water.
-
Acid Bath: Submerge the labware in a 10-20% (v/v) solution of trace-metal grade nitric acid in a covered container for at least 24 hours.
-
Final Rinse: Rinse the labware thoroughly with ultra-pure water (at least 5-6 times).
-
Drying: Allow the labware to air dry in a clean, dust-free environment (e.g., a laminar flow hood).
-
Storage: Store the cleaned labware in a sealed, clean plastic bag or a designated clean cabinet.
Protocol 2: Isotope Dilution Mass Spectrometry (IDMS) using this compound for Iron Analysis
This protocol provides a general framework. Specific parameters such as sample weight, spike concentration, and dilution factors should be optimized based on the sample matrix and expected iron concentration.
-
Sample Preparation:
-
Accurately weigh a known amount of the homogenized sample into a clean digestion vessel.
-
Add a known amount of this compound solution (the "spike"). The amount of spike should be chosen to yield an isotope ratio in the final solution that can be measured with high precision.
-
Add the appropriate digestion acid mixture (e.g., nitric acid and hydrochloric acid - aqua regia).[5]
-
-
Digestion:
-
Digest the sample using a microwave digestion system or by heating on a hot plate until the sample is completely dissolved.[5]
-
-
Dilution:
-
Cool the digested sample and quantitatively transfer it to a clean volumetric flask.
-
Dilute to a known volume with ultra-pure water. Further dilutions may be necessary to bring the analyte concentration within the linear range of the ICP-MS.
-
-
Analysis:
-
Analyze the sample using ICP-MS.
-
Measure the isotope ratios of the target metal.
-
-
Calculation:
-
Calculate the concentration of the metal in the original sample using the known amount of sample, the known amount and isotopic composition of the spike, and the measured isotope ratio in the final solution.[11]
-
Visualizations
Caption: Figure 1: General Experimental Workflow for Trace Metal Analysis.
Caption: Figure 2: Potential Pathways for Sample Contamination.
References
- 1. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 2. mt.com [mt.com]
- 3. oaepublish.com [oaepublish.com]
- 4. A metrologically traceable protocol for the quantification of trace metals in different types of microplastic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standard Operating Procedure for the determination of trace elements in hydrothermal fluids by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Suppression of iron(III) interference in the determination of iron(II) in water by the 1,10-phenanthroline method - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. myadlm.org [myadlm.org]
- 10. Leachability of microplastic from different plastic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
Incompatibility of o-Phenanthroline-d8 with other reagents
This technical support center provides troubleshooting guides and frequently asked questions regarding the use of o-Phenanthroline-d8 in experimental settings. The following information is intended for researchers, scientists, and drug development professionals to anticipate and address potential incompatibilities with other reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities of this compound?
A1: this compound is a robust chelating agent, and its primary incompatibility lies in its strong affinity for various metal ions. This can lead to the sequestration of metals from other reagents, potentially inhibiting catalytic cycles or altering the desired reaction pathway. It readily forms stable complexes with many transition metals, including but not limited to iron (Fe²⁺, Fe³⁺), copper (Cu⁺, Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), and zinc (Zn²⁺).[1][2][3] Additionally, strong oxidizing agents can lead to the degradation of the this compound ligand.[4]
Q2: Can I use this compound in strongly acidic or basic conditions?
A2: Caution should be exercised when using this compound in highly acidic or basic environments. In strongly acidic solutions, the nitrogen atoms of the phenanthroline ring system can become protonated. This protonation can interfere with the ligand's ability to coordinate with metal ions.[5] However, some functionalized phenanthroline ligands have been shown to be stable and effective in highly acidic media, such as 1.5 M nitric acid.[6] In basic solutions, there is a risk of precipitating metal hydroxides, which can compete with the formation of the desired this compound metal complex. The optimal pH for the formation of many phenanthroline-metal complexes, such as with Fe(II), is in the range of 2 to 9.[2]
Q3: How do oxidizing and reducing agents affect this compound and its metal complexes?
A3: Both oxidizing and reducing agents can interact with this compound and its complexes.
-
Reducing Agents: Reducing agents are often intentionally used to generate the desired oxidation state of a metal ion for complexation with this compound, for example, reducing Fe³⁺ to Fe²⁺.[7] Common reducing agents include ascorbate and thiols like 3-mercaptopropionic acid (MPA) and 2-mercaptoethanol.[8][9] The choice of reducing agent can influence the stability and reactivity of the resulting metal complex.[8][9]
-
Oxidizing Agents: Strong oxidizing agents can degrade the this compound ligand. For instance, the decomposition of tris(1,10-phenanthroline)iron(III) can produce 1,10-phenanthroline mono-N-oxide.[4] The copper-o-phenanthroline complex itself can act as an oxidizing agent, for example, in the cleavage of DNA.[10][11][12]
Q4: Will the presence of other chelating agents, like EDTA, interfere with my experiment involving this compound?
A4: Yes, other strong chelating agents such as ethylenediaminetetraacetic acid (EDTA) can compete with this compound for binding to metal ions.[11][13] This can lead to the dissociation of the this compound metal complex and interfere with the intended reaction or measurement. The relative stability of the complexes formed with each chelator will determine the outcome of this competition.
Troubleshooting Guides
Issue 1: Unexpected Color Change or Lack of Expected Color Formation
Possible Cause:
-
Incorrect Metal Oxidation State: this compound often exhibits strong, characteristic colors upon complexation with specific metal ions in particular oxidation states (e.g., a red color with Fe²⁺).[2][3][7] If the metal is in the wrong oxidation state (e.g., Fe³⁺), the expected color will not be observed.
-
pH is Outside the Optimal Range: The stability of the metal complex, and thus the color, can be highly pH-dependent.[2]
-
Presence of a Competing Chelator: Another reagent in the mixture may be binding to the metal ion more strongly than this compound.
-
Degradation of this compound: The presence of strong oxidizing agents may have degraded the ligand.[4]
Troubleshooting Steps:
-
Verify Metal Oxidation State: Ensure the metal ion is in the correct oxidation state. If necessary, add a suitable reducing or oxidizing agent. For example, to form the Fe(II)-phenanthroline complex from an Fe(III) source, a reducing agent like hydroxylamine hydrochloride or ascorbic acid can be used.[7]
-
Adjust pH: Measure and adjust the pH of the solution to be within the optimal range for complex formation (typically pH 2-9 for Fe²⁺).[2]
-
Eliminate Competing Chelators: If possible, remove other strong chelating agents from the reaction mixture.
-
Protect from Degradation: Avoid the use of strong oxidizing agents if the integrity of the this compound is critical.
Issue 2: Inhibition of a Metalloenzyme or Metal-Catalyzed Reaction
Possible Cause:
-
Metal Sequestration: this compound is likely chelating the active metal center of the enzyme or catalyst, rendering it inactive.[3][14]
Troubleshooting Steps:
-
Confirm Inhibition: Perform a control experiment without this compound to confirm it is the inhibiting agent.
-
Consider Stoichiometry: If the presence of this compound is essential for other reasons, use it at the lowest effective concentration to minimize interaction with the catalytic metal center.
-
Alternative Chelators: If the goal is to chelate a different, interfering metal ion, consider a chelator with higher selectivity for the target ion over the catalytic metal.
Data Presentation
Table 1: Stability of o-Phenanthroline Complexes with Various Metal Ions
| Metal Ion | Stability Order (1:1 Complex) | Notes |
| Fe(II) | < Co(II) < Ni(II) < Cu(II) > Zn(II) | This series follows the expected trend for high-spin octahedral complexes.[1] |
| Sc(III), Y(III), La(III) | Stability constants increase as the ionic radii of the metal cations decrease. | Potentiometric titration is a common method for determining these stability constants.[15] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Iron(II) using this compound
This protocol describes the formation of the colored Fe(II)-phenanthroline complex for quantitative analysis.
Materials:
-
Standard iron(III) solution (e.g., from ammonium ferric sulfate)
-
This compound solution
-
Hydroxylamine hydrochloride solution (as a reducing agent)
-
Sodium acetate buffer solution
-
UV-Vis Spectrophotometer
Procedure:
-
To a sample containing iron, add an excess of hydroxylamine hydrochloride solution to reduce all Fe³⁺ to Fe²⁺.
-
Add a sodium acetate buffer solution to adjust the pH to the optimal range for complex formation (e.g., pH 5).
-
Add an excess of the this compound solution. A red-orange color should develop.
-
Allow the reaction to proceed to completion (the color should be stable).
-
Measure the absorbance of the solution at the wavelength of maximum absorption (approximately 510 nm for the Fe(II)-phenanthroline complex).[2]
-
Determine the iron concentration by comparing the absorbance to a calibration curve prepared from standard iron solutions.
Visualizations
Caption: Logical relationships of this compound incompatibilities.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of O-Phenanthroline_Chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The influence of reducing agent and 1,10-phenanthroline concentration on DNA cleavage by phenanthroline + copper - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The influence of reducing agent and 1,10-phenanthroline concentration on DNA cleavage by phenanthroline + copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of the superoxide and hydroxyl radicals in the degradation of DNA and deoxyribose induced by a copper-phenanthroline complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation of deoxyribonucleic acid by a 1,10-phenanthroline-copper complex: the role of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,10-Phenanthroline | C12H8N2 | CID 1318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Impact of o-Phenanthroline-d8 isotopic purity on quantification accuracy
Topic: Impact of o-Phenanthroline-d8 Isotopic Purity on Quantification Accuracy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the use of this compound as an internal standard. The focus is on how its isotopic purity can impact the accuracy of quantitative analyses, particularly in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of o-Phenanthroline, where eight hydrogen atoms have been replaced by deuterium atoms. SILs are considered the "gold standard" for internal standards in quantitative mass spectrometry.[1][2] Because their physicochemical properties are nearly identical to the unlabeled analyte of interest, they can effectively compensate for variations during sample preparation, chromatography, and ionization, leading to improved accuracy and precision.[1][3][4]
Q2: What are isotopic purity and isotopic enrichment, and why are they critical?
Isotopic purity refers to the percentage of the internal standard that is fully labeled with the stable isotope (e.g., contains all eight deuterium atoms).[5] Isotopic enrichment is a related term, often defined as the percentage of the labeled isotope present in the molecule.[1] High isotopic purity (ideally ≥98%) is critical because it ensures the internal standard does not introduce interferences or contribute to the analyte's signal.[1] The most significant impurity is the presence of the completely unlabeled analyte (d0), which has the same mass as the target compound and can directly interfere with its measurement.[5][6]
Q3: How does isotopic impurity in my this compound standard affect my results?
The primary issue is the presence of unlabeled o-Phenanthroline (d0) within the this compound standard. This impurity will generate a signal at the exact mass-to-charge ratio of the analyte you are trying to quantify.[6] This leads to a consistent positive bias, causing an overestimation of the analyte's true concentration.[1] The effect is most pronounced at low concentrations, particularly near the lower limit of quantification (LLOQ), and can result in non-linear calibration curves and inaccurate measurements.[5][7][8]
Q4: I see a signal for my analyte in my blank samples that only contain the internal standard. What does this indicate?
Observing a signal for the unlabeled analyte in a blank sample spiked only with the this compound internal standard is a strong indicator that the standard is contaminated with the unlabeled form.[6][9] The response in the blank should be less than 20% of the response at the LLOQ.[10] If it is higher, the isotopic purity of the internal standard is likely insufficient for the sensitivity of your assay.
Q5: My calibration curve is non-linear or has a high y-intercept. Could the purity of this compound be the cause?
Yes, this is a classic symptom of isotopic impurity. The unlabeled analyte present in the internal standard contributes a constant amount to the analyte signal at every calibration point. This artificially elevates the response, leading to a significant y-intercept and causing the calibration curve to become non-linear, especially if the impurity level is high relative to the analyte concentrations being measured.[7][8]
Troubleshooting Guides
Problem: Inaccurate Results and Positive Bias at Low Concentrations
Symptom: You observe that your quality control samples at the lower limit of quantification (LLOQ) are consistently biased high, often exceeding acceptance criteria. You may also detect a significant analyte peak in your blank samples.
Potential Cause: The this compound internal standard contains a significant percentage of unlabeled o-Phenanthroline. This impurity contributes to the analyte's signal, artificially inflating the calculated concentrations.[1]
Troubleshooting Steps:
-
Verify Purity: Analyze a high-concentration solution of the this compound standard alone, without any analyte. Monitor the mass transitions for both the deuterated standard and the unlabeled analyte.[6]
-
Quantify Impurity: If a peak is observed for the unlabeled analyte, quantify its contribution. You can estimate the percentage of impurity by comparing the peak area of the unlabeled analyte to that of the deuterated standard or by using a calibration curve of the unlabeled analyte.[6]
-
Consult Certificate of Analysis (CoA): Review the CoA provided by the supplier for the stated isotopic purity and enrichment.[1]
-
Contact Supplier: If the observed impurity is significantly higher than specified or compromises your assay's integrity, contact the supplier for a higher purity batch.[1]
Data Presentation: Impact of Unlabeled Impurity on LLOQ Accuracy
| Analyte Concentration (ng/mL) | IS Contribution (from 1% d0 impurity) | Total Measured Response (Area) | Calculated Concentration (ng/mL) | Accuracy Bias |
| 0 (Blank) | 100 | 100 | 0.5 | N/A |
| 1 (LLOQ) | 100 | 200 | 2.0 | +100% |
| 5 | 100 | 600 | 6.0 | +20% |
| 50 | 100 | 5100 | 51.0 | +2% |
| 100 | 100 | 10100 | 101.0 | +1% |
Table 1: Hypothetical data illustrating how a 1% unlabeled (d0) impurity in the internal standard can cause a significant positive bias at the LLOQ, which diminishes at higher concentrations.
Experimental Protocols & Methodologies
Protocol 1: Experimental Assessment of Isotopic Purity
This protocol outlines the steps to determine the level of unlabeled o-Phenanthroline impurity in a stock solution of this compound.
Objective: To quantify the percentage of unlabeled analyte (d0) in the deuterated internal standard.
Materials:
-
This compound stock solution.
-
Certified reference standard of unlabeled o-Phenanthroline.
-
Appropriate solvent (e.g., methanol, acetonitrile).
-
Validated LC-MS/MS system.
Methodology:
-
Prepare Analyte Calibration Curve: Prepare a series of calibration standards of the unlabeled o-Phenanthroline at concentrations spanning the expected range of the impurity (e.g., 0.1, 0.5, 1, 5, 10 ng/mL).
-
Prepare IS Solution: Prepare a high-concentration solution of the this compound internal standard in the same solvent (e.g., 1000 ng/mL).
-
LC-MS/MS Analysis:
-
Inject the calibration standards and analyze them using the established LC-MS/MS method to generate a calibration curve for the unlabeled analyte.
-
Inject the high-concentration this compound solution.
-
-
Data Processing:
-
Using the calibration curve, determine the concentration of the unlabeled o-Phenanthroline detected in the this compound solution.
-
Calculate the percentage of impurity using the following formula:
% Impurity = (Calculated Concentration of d0 / Concentration of IS Solution) * 100
-
Expected Outcome: A well-defined peak may be observed at the retention time and mass transition of the unlabeled analyte in the IS-only sample. The calculated percentage should be low, ideally less than 0.5%, for high-sensitivity assays.
Visualizations
Caption: Workflow for investigating suspected isotopic purity issues.
Caption: Logical diagram of impurity impact on calibration.
Caption: Decision tree for troubleshooting inaccurate results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to o-Phenanthroline-d8 and Non-deuterated o-Phenanthroline for Researchers and Drug Development Professionals
In the realms of analytical chemistry, biochemistry, and drug development, the choice between a standard compound and its deuterated analogue can be pivotal for experimental success. This guide provides an objective comparison of o-Phenanthroline-d8 and its non-deuterated counterpart, offering insights into their respective properties and applications, supported by illustrative experimental data and detailed protocols.
Introduction to o-Phenanthroline and its Deuterated Analogue
o-Phenanthroline, also known as 1,10-phenanthroline, is a heterocyclic organic compound widely recognized for its potent metal-chelating properties.[1][2] This characteristic makes it a valuable tool in various biochemical assays, particularly as an inhibitor of metalloproteinases, which are zinc-dependent enzymes.[1][3][4] this compound is a stable isotope-labeled version of o-phenanthroline where all eight hydrogen atoms on the aromatic rings have been replaced with deuterium atoms. This isotopic substitution, while minimally altering the compound's chemical structure and reactivity in many contexts, introduces a significant mass difference that is highly advantageous in specific analytical techniques.
Physical and Chemical Properties
The fundamental physical and chemical properties of o-Phenanthroline and this compound are summarized in the table below. The primary difference lies in their molecular weights, a direct consequence of the deuterium substitution.
| Property | o-Phenanthroline | This compound |
| Chemical Formula | C₁₂H₈N₂ | C₁₂D₈N₂ |
| Molecular Weight | 180.21 g/mol | 188.25 g/mol [5] |
| CAS Number | 66-71-7 | 90412-47-8[5] |
| Appearance | White to off-white crystalline powder | White to off-white solid |
| Purity | ≥99% | 98 atom % D[5] |
Key Differences and Applications
Mass Spectrometry and its Utility as an Internal Standard
In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), deuterated compounds are invaluable as internal standards.[6][7] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, but is distinguishable by its mass.[6] this compound serves as an excellent internal standard for the quantification of non-deuterated o-phenanthroline. It compensates for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the measurement.[6]
Experimental Protocols
I. Quantification of o-Phenanthroline using this compound as an Internal Standard by LC-MS/MS
This protocol describes a general method for the quantification of o-phenanthroline in a biological matrix, such as plasma, using this compound as an internal standard.
1. Sample Preparation:
- To 100 µL of plasma sample, add 10 µL of a known concentration of this compound solution (e.g., 1 µg/mL in methanol) as the internal standard.
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
- o-Phenanthroline: e.g., m/z 181.1 → 154.1
- This compound: e.g., m/z 189.1 → 162.1
- The specific transitions should be optimized for the instrument being used.
3. Data Analysis:
- A calibration curve is constructed by plotting the ratio of the peak area of o-phenanthroline to the peak area of this compound against the concentration of o-phenanthroline standards.
- The concentration of o-phenanthroline in the unknown samples is then determined from this calibration curve.
II. Illustrative Comparison of Metalloproteinase (MMP) Inhibition
o-Phenanthroline is a known inhibitor of Matrix Metalloproteinases (MMPs) due to its ability to chelate the zinc ion in the enzyme's active site.[1][3][4] While no direct comparative studies on the inhibitory potency of the deuterated versus non-deuterated form are available, a standard MMP inhibition assay can be used to determine the half-maximal inhibitory concentration (IC50) for each compound. The expectation is that both compounds will exhibit similar inhibitory activity as the chelation mechanism is unlikely to be significantly affected by deuteration.
1. Assay Principle:
- A fluorogenic MMP substrate is used, which is non-fluorescent until cleaved by the MMP enzyme.
- The inhibitor (o-phenanthroline or this compound) competes with the substrate for the enzyme's active site.
- The rate of fluorescence increase is inversely proportional to the inhibitor's potency.
2. Experimental Procedure:
- Prepare a series of dilutions for both o-phenanthroline and this compound in assay buffer.
- In a 96-well plate, add the MMP enzyme, the fluorogenic substrate, and the varying concentrations of the inhibitors.
- Include controls with no inhibitor (maximum enzyme activity) and no enzyme (background fluorescence).
- Incubate the plate at 37°C and measure the fluorescence at regular intervals using a fluorescence plate reader.
3. Data Analysis:
- The initial reaction rates are calculated from the linear phase of the fluorescence curves.
- The percentage of inhibition is calculated for each inhibitor concentration.
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
| Compound | Expected IC50 for MMP-9 Inhibition |
| o-Phenanthroline | ~10-20 µM |
| This compound | ~10-20 µM |
Note: The IC50 values are illustrative and based on typical ranges for non-specific MMP inhibitors. Actual values would need to be determined experimentally.
Visualizations
Caption: Workflow for LC-MS/MS quantification of o-Phenanthroline.
Caption: Inhibition of MMP by o-Phenanthroline.
Caption: The principle of the kinetic isotope effect.
Conclusion
The choice between this compound and non-deuterated o-phenanthroline is dictated by the specific experimental requirements. For applications requiring precise quantification, such as in pharmacokinetic studies, this compound is the superior choice, serving as a reliable internal standard in mass spectrometry-based methods. For general biochemical assays, such as the inhibition of metalloproteinases where the primary mechanism is metal chelation, the non-deuterated form is often sufficient and more cost-effective. While deuteration can influence metabolic stability due to the kinetic isotope effect, the practical implications for o-phenanthroline's activity as an inhibitor would need to be empirically determined for specific biological systems. Researchers should consider the analytical demands of their study to select the most appropriate form of this versatile compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dojindo.com [dojindo.com]
- 3. Experimental Dissection of Metalloproteinase Inhibition-Mediated and Toxic Effects of Phenanthroline on Zebrafish Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Dissection of Metalloproteinase Inhibition-Mediated and Toxic Effects of Phenanthroline on Zebrafish Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods: The Case for o-Phenanthroline-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of analytical chemistry, particularly within the pharmaceutical and environmental sectors, the unwavering accuracy and precision of quantitative methods are paramount. The choice of an internal standard is a critical determinant of data integrity, especially in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of analytical method validation using a deuterated internal standard, o-Phenanthroline-d8, versus a non-deuterated structural analog. The information herein is supported by established principles of analytical chemistry and illustrative experimental data to guide researchers in developing robust and reliable methods.
Stable isotope-labeled internal standards, such as deuterated compounds, are widely regarded as the "gold standard" in quantitative mass spectrometry-based analysis.[1] Their physical and chemical properties are nearly identical to the analyte of interest, differing only in mass.[1] This near-perfect mimicry allows for superior correction of variability that can be introduced during sample preparation, injection, and instrument response.[1]
The Superiority of Deuterated Internal Standards: A Performance Comparison
The primary advantage of a deuterated internal standard like this compound lies in its ability to co-elute with the analyte, thereby experiencing the same matrix effects—the suppression or enhancement of ionization by co-eluting compounds from the sample matrix.[2] A non-deuterated structural analog, while similar, will have a different retention time and may not adequately compensate for these effects, potentially leading to less accurate and precise results.
To illustrate this, a representative study was conducted to compare the performance of this compound against a structural analog internal standard (SA-IS) for the quantification of a hypothetical phenanthroline-based analyte in a complex matrix. The following tables summarize the key performance metrics.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | This compound (IS) | Structural Analog (IS) |
| Calibration Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | 0.5 ng/mL |
This representative data highlights that while both internal standards can provide good linearity, the method using the deuterated standard often achieves a better correlation coefficient and lower limits of detection and quantitation.
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | This compound (IS) | Structural Analog (IS) |
| Accuracy (% Bias) | Precision (%RSD) | |
| Low QC (0.3 ng/mL) | -2.5% | 3.1% |
| Mid QC (50 ng/mL) | 1.8% | 2.5% |
| High QC (80 ng/mL) | -0.9% | 1.9% |
The illustrative data in this table clearly demonstrates the superior accuracy and precision achieved with the deuterated internal standard across all quality control levels.
Table 3: Matrix Effect and Recovery
| Parameter | This compound (IS) | Structural Analog (IS) |
| Matrix Effect | 98.2% | 85.7% |
| Recovery | 95.5% | 92.1% |
| IS-Normalized Matrix Factor | 0.99 - 1.02 | 0.88 - 1.15 |
This table showcases the key advantage of a deuterated internal standard. The matrix effect for the analyte is effectively compensated for by this compound, as indicated by the IS-normalized matrix factor being close to 1. The structural analog provides less effective compensation.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison tables.
Sample Preparation
A liquid-liquid extraction procedure was employed for the extraction of the analyte and internal standard from the biological matrix.
-
To 100 µL of the sample, add 10 µL of the internal standard working solution (either this compound or the structural analog).
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions were monitored for the analyte and each internal standard.
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind choosing a deuterated internal standard, the following diagrams are provided.
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
Caption: Logical flow comparing deuterated vs. structural analog internal standards.
Conclusion
The validation of analytical methods is a cornerstone of reliable scientific research and drug development. While structural analog internal standards can be a viable option in some scenarios, the evidence strongly supports the use of deuterated internal standards like this compound for achieving the highest quality data. Their ability to closely mimic the analyte of interest and effectively compensate for matrix effects makes them the superior choice for demanding applications where accuracy and reliability are non-negotiable. The investment in a deuterated internal standard is justified by the enhanced data quality and the increased confidence in the final results.
References
- 1. Quantitative electrospray ionization mass spectrometric studies of ternary complexes of amino acids with Cu(2+) and phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a pivotal decision that profoundly impacts data quality. This guide provides an objective comparison of deuterated and non-deuterated internal standards, supported by experimental data, to illuminate the superior performance of deuterated standards in mitigating analytical variability.
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the use of an internal standard (IS) is fundamental for achieving reliable and reproducible results.[1] An ideal IS should perfectly mimic the analyte of interest throughout the entire analytical process—from sample extraction to detection—thereby compensating for variations in sample preparation, injection volume, and matrix effects.[2][3] Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) are widely considered the "gold standard."[2][3]
A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by its heavier, stable isotope, deuterium.[2] This subtle change in mass allows it to be distinguished from the native analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.[4] This near-identical behavior is the cornerstone of its effectiveness in correcting for analytical variability.[2]
Unveiling the Performance Gap: Accuracy and Precision
The primary advantage of employing a deuterated internal standard is the significant enhancement in the accuracy and precision of quantitative measurements.[2] Non-deuterated internal standards, typically structural analogs of the analyte, may have different chemical and physical properties, leading to different behaviors during analysis and, consequently, less reliable data.[3][5]
Experimental data consistently demonstrates the superior performance of deuterated internal standards. The following table summarizes comparative data from various studies, highlighting the improved accuracy (closer to 100% recovery or lower bias) and precision (lower coefficient of variation, %CV, or relative standard deviation, %RSD) achieved with deuterated standards.
| Analyte | Internal Standard Type | Accuracy (% Mean Bias) | Precision (%CV or %RSD) | Reference |
| Kahalalide F | Deuterated (SIL-IS) | 100.3% | 7.6% | [1][6] |
| Non-Deuterated (Analog) | 96.8% | 8.6% | [1][6] | |
| Sirolimus | Deuterated (SIR-d3) | Not Reported | 2.7% - 5.7% | [1][3] |
| Non-Deuterated (DMR) | Not Reported | 7.6% - 9.7% | [1][3] | |
| Everolimus | Deuterated (Everolimus-d4) | Better slope (0.95) in method comparison | 4.3% - 7.2% | [7] |
| Non-Deuterated (32-desmethoxyrapamycin) | Acceptable slope (0.83) in method comparison | 4.3% - 7.2% | [7] | |
| Imidacloprid | Deuterated Analogues | Accuracy within 25% | < 20% | [8] |
| No Internal Standard | Accuracy differs by > 60% | > 50% | [8] |
The "Matrix Effect": A Critical Challenge in Bioanalysis
A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte in the mass spectrometer.[1][9] This leads to inaccurate and imprecise measurements.[9] Because deuterated internal standards have nearly identical physicochemical properties to the analyte, they tend to co-elute and experience the same degree of matrix effects.[1][5] This allows for accurate correction and more reliable quantification.[1] Structural analogs, however, may elute at slightly different times and be affected differently by the matrix, leading to compromised data quality.[1][5]
Experimental Protocols: A Glimpse into the Methodology
To ensure the suitability of an internal standard, a thorough method validation is crucial. Below are representative experimental protocols for sample preparation and the assessment of matrix effects.
Representative Sample Preparation Protocol: Protein Precipitation
This protocol is a common method for extracting analytes from biological matrices like plasma.[3][10]
-
Sample Aliquoting: Transfer a precise volume (e.g., 100 µL) of the biological matrix (e.g., plasma) into a microcentrifuge tube.[10]
-
Internal Standard Spiking: Add a known amount of the internal standard (either deuterated or non-deuterated) to each sample.[3]
-
Protein Precipitation: Add a protein precipitating agent, such as cold acetonitrile or methanol, to the sample.[3][10]
-
Vortexing: Vigorously mix the sample to ensure complete protein precipitation.[10]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube or well.[10]
-
Evaporation (Optional): Evaporate the supernatant to dryness under a stream of nitrogen.[10]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase).
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.[10]
Assessment of Matrix Effects
This method quantitatively evaluates the impact of the matrix on the analyte and internal standard signals.[10]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard are spiked into the mobile phase or a clean solvent.[10]
-
Set B (Post-Extraction Spike): A blank biological matrix is extracted first, and then the analyte and internal standard are added to the final, clean extract.[10]
-
Set C (Pre-Extraction Spike): The analyte and internal standard are spiked into the biological matrix before the extraction process begins.[10]
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation: The matrix effect is calculated by comparing the peak area of the analyte in the post-extraction spiked sample (Set B) to the peak area in the neat solution (Set A).[10]
Visualizing the Workflow and Rationale
To better understand the practical application and the underlying logic, the following diagrams illustrate a typical bioanalytical workflow and the decision-making process for selecting an internal standard.
Caption: A typical bioanalytical workflow using an internal standard.
Caption: Impact of internal standard choice on data quality.
Potential Challenges with Deuterated Standards
While deuterated internal standards are the preferred choice, they are not without potential challenges. It is crucial to be aware of these during method development:
-
Isotopic Purity: The deuterated standard must be of high purity. The presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration.[2][11]
-
Chromatographic Separation (Isotope Effect): In some cases, the deuterated standard may exhibit a slight chromatographic shift and elute slightly earlier or later than the native analyte.[12] If this separation is significant, it could lead to differential matrix effects.
-
Stability of the Isotopic Label: The deuterium atoms should be placed on stable positions within the molecule to prevent exchange with hydrogen atoms from the solvent or matrix.[4]
Conclusion: An Informed Decision for Superior Data
The use of internal standards is a cornerstone of accurate and precise quantitative bioanalysis.[2] While non-deuterated internal standards can be a cost-effective option for some applications, the experimental evidence overwhelmingly supports the use of deuterated internal standards for achieving the highest quality data.[3] Their ability to closely mimic the analyte of interest and effectively compensate for matrix effects and other sources of analytical variability makes them the superior choice for demanding applications in drug development, clinical research, and other scientific fields where accuracy and reliability are paramount.[3] A thorough method validation is always essential to ensure the chosen internal standard provides the necessary accuracy and precision for the intended application.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of o-Phenanthroline-d8 from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of o-Phenanthroline-d8 from various suppliers. The objective is to offer a scientific basis for selecting the most suitable product for research and development purposes, with a focus on purity, isotopic enrichment, and overall quality. The data presented herein is a synthesis of typical specifications offered by major chemical suppliers and is intended to be representative. For lot-specific data, always refer to the Certificate of Analysis (CoA) provided by the supplier.
Introduction to this compound
This compound is the deuterated analog of o-Phenanthroline, a heterocyclic organic compound widely used as a chelating agent and in various chemical analyses. The replacement of hydrogen atoms with deuterium isotopes makes it a valuable internal standard in mass spectrometry-based quantitative analysis, offering a distinct mass shift from its non-deuterated counterpart.[1] The quality of this compound is critical for the accuracy and reproducibility of experimental results. Key quality attributes include chemical purity, isotopic enrichment, and the presence of residual impurities.
Comparative Data
The following tables summarize the typical product specifications for this compound available from three representative suppliers.
Table 1: General Product Specifications
| Parameter | Supplier A | Supplier B | Supplier C |
| CAS Number | 90412-47-8 | 90412-47-8 | 90412-47-8 |
| Molecular Formula | C₁₂D₈N₂ | C₁₂D₈N₂ | C₁₂D₈N₂ |
| Molecular Weight | 188.25 | 188.25 | 188.25 |
| Appearance | White to off-white solid | White crystalline powder | White solid |
| Melting Point | 114-117 °C | 115-118 °C | 114-116 °C |
Table 2: Quality and Purity Specifications
| Parameter | Supplier A | Supplier B | Supplier C |
| Chemical Purity (by HPLC) | ≥99.0% | ≥98.5% | ≥99.5% |
| Isotopic Purity (Atom % D) | ≥98.0% | ≥97.0% | ≥99.0% |
| Isotopic Enrichment (d8) | >99% | >98% | >99.5% |
| Residual Solvents (by GC-HS) | <0.1% | <0.5% | <0.05% |
| Water Content (by Karl Fischer) | <0.2% | <0.5% | <0.1% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Procedure:
-
Prepare a standard solution of this compound at a known concentration in the mobile phase.
-
Prepare a sample solution of the supplier's this compound at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is calculated by the area percentage of the main peak in the chromatogram.
-
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
This method is used to determine the isotopic enrichment of deuterium in this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol).
-
Infuse the sample directly into the ESI source.
-
Acquire the mass spectrum in the positive ion mode, focusing on the m/z range of the molecular ion [M+H]⁺.
-
Determine the relative intensities of the ion corresponding to the fully deuterated species (d8) and any less-deuterated species (d0 to d7).
-
The isotopic purity (atom % D) is calculated based on the weighted average of the deuterium content across all observed species.
-
Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This method provides information on the degree of deuteration at specific positions in the molecule by observing the residual proton signals.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Accurately weigh a known amount of the this compound sample and a suitable internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Acquire the ¹H NMR spectrum.
-
Integrate the signals corresponding to the residual protons on the o-phenanthroline skeleton and the signal of the internal standard.
-
The percentage of deuteration at each position can be calculated by comparing the integrals of the residual proton signals to the integral of the internal standard of known concentration.
-
Signaling Pathways and Logical Relationships
The quality of this compound directly impacts its primary application as an internal standard in quantitative mass spectrometry. The logical relationship between product quality and experimental outcome is illustrated below.
Conclusion
The selection of this compound should be based on a thorough evaluation of the supplier's specifications and the requirements of the intended application. For sensitive quantitative assays, a product with high chemical purity (≥99%) and high isotopic enrichment (≥98 atom % D) is recommended to ensure the accuracy and reliability of the results. It is crucial to request and review the batch-specific Certificate of Analysis before purchase to confirm that the product meets the necessary quality standards.
References
A Comparative Guide to Method Validation for Metal Analysis in Pharmaceuticals: Standard ICP-MS vs. a Novel Chelating Internal Standard Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of method validation strategies for the analysis of elemental impurities in pharmaceuticals, as stipulated by the International Council for Harmonisation (ICH) guidelines. We will compare the established Inductively Coupled Plasma Mass Spectrometry (ICP-MS) method using conventional inorganic internal standards against a hypothetical, innovative approach employing a deuterated chelating agent, o-Phenanthroline-d8, as an internal standard. This guide is intended to provide a framework for robust method validation and explore the potential of new analytical strategies.
Introduction to Elemental Impurity Analysis and ICH Guidelines
The presence of elemental impurities in drug products can arise from various sources, including raw materials, manufacturing equipment, and container closure systems.[1][2] Due to their potential toxicity, controlling these impurities is a critical aspect of pharmaceutical quality control. The ICH Q3D guideline provides a risk-based approach to control elemental impurities, setting Permitted Daily Exposure (PDE) limits for 24 elements.[2][3][4][5]
Method validation, governed by ICH Q2(R1), is essential to demonstrate that an analytical procedure is suitable for its intended purpose.[1] For the quantitative analysis of elemental impurities, key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and the limit of quantitation (LOQ).
Analytical Approaches for Elemental Impurity Testing
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) has become the standard technique for elemental impurity analysis due to its high sensitivity and ability to measure multiple elements simultaneously.[6][7][8][9][10] To ensure accuracy and precision, an internal standard is crucial to correct for instrumental drift and matrix effects.
Standard Approach: Inorganic Internal Standards
The conventional and widely accepted method for ICP-MS analysis of elemental impurities involves the use of inorganic internal standards. These are elements that are not expected to be present in the sample, such as Scandium (Sc), Yttrium (Y), Indium (In), and Bismuth (Bi).[11][12] These elements are chosen based on their mass and ionization potential relative to the analytes of interest.
A Novel, Hypothetical Approach: this compound as a Chelating Internal Standard
o-Phenanthroline is a well-known chelating agent that forms stable complexes with many metal ions.[13] In theory, a deuterated version, this compound, could serve as an internal standard in a method where the target metals are also chelated. The principle is that the deuterated complex would behave almost identically to the non-deuterated metal-phenanthroline complexes during sample introduction and ionization in the ICP-MS, thus providing a more accurate correction for any process-related variability, including the chelation step itself. While deuterated internal standards are the "gold standard" in LC-MS for organic molecule analysis, their application as a chelating agent in ICP-MS for metals is novel and not yet established in the literature.[1][2][14][15]
Comparative Method Validation
The following sections detail the experimental protocols for validating an ICP-MS method for elemental impurities according to ICH Q2(R1) guidelines. We will present a hypothetical comparison of the expected performance between the standard inorganic internal standard method and the novel this compound approach.
Experimental Protocols
1. Sample Preparation (Microwave Digestion)
-
Objective: To digest the drug product matrix and bring the elemental impurities into a solution suitable for ICP-MS analysis.
-
Procedure:
-
Accurately weigh approximately 0.5 g of the drug product into a clean microwave digestion vessel.
-
Add 5 mL of concentrated nitric acid and 2 mL of hydrochloric acid.
-
For the novel approach, a precise amount of o-Phenanthroline (non-deuterated) would be added to chelate the target metals.
-
Spike the samples with known concentrations of elemental impurity standards for accuracy and precision assessments.
-
Seal the vessels and perform microwave digestion according to a validated temperature and pressure program.
-
After cooling, dilute the digest to a final volume of 50 mL with deionized water. The final solution will be in a matrix of approximately 2% nitric acid and 0.5% hydrochloric acid.[11]
-
2. ICP-MS Analysis
-
Instrumentation: An Agilent 7900 ICP-MS or equivalent.
-
Internal Standard Introduction:
-
Standard Approach: An internal standard solution containing Sc, Y, In, and Bi is introduced online via a T-piece and mixed with the sample solution before nebulization.[11]
-
Novel Approach: A solution of this compound is introduced in the same manner as the inorganic internal standard.
-
-
Analysis Parameters: The ICP-MS is tuned for optimal sensitivity and resolution. A universal collision mode (e.g., Helium) is typically used to minimize polyatomic interferences.[11]
3. Method Validation Parameters
The following validation parameters are assessed for both analytical approaches.
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. In ICP-MS, this is primarily addressed by using specific isotopes for each element and collision/reaction cell technology to remove interferences.
-
Linearity and Range: A series of calibration standards are prepared at a minimum of five concentration levels, typically from 50% to 150% of the target concentration. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.
-
Accuracy: Determined by spike recovery. Samples are spiked with known amounts of the elemental impurities at three concentration levels (e.g., 50%, 100%, and 150% of the target limit). The recovery should be within 70% to 150% for each element.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Assessed by analyzing a minimum of six independent preparations of a spiked sample at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 20%.
-
Intermediate Precision: The analysis is repeated by a different analyst on a different day to assess the effects of random events on the precision. The RSD should meet the same acceptance criteria.
-
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. This is typically established from the linearity data or by determining the signal-to-noise ratio (commonly a ratio of 10:1).
Data Presentation: A Hypothetical Comparison
The following table summarizes the hypothetical validation data for the analysis of Class 1 elemental impurities (As, Cd, Hg, Pb), comparing the two internal standard approaches.
| Validation Parameter | ICH Acceptance Criteria | Standard Method (Inorganic IS) - Expected Results | Novel Method (this compound IS) - Expected Results |
| Linearity (r²) | ≥ 0.99 | ≥ 0.999 for all elements | ≥ 0.999 for all elements |
| Accuracy (% Recovery) | 70 - 150% | 90 - 110% | 95 - 105% (Potentially improved due to better correction for chelation efficiency) |
| Repeatability (% RSD) | ≤ 20% | < 10% | < 8% (Potentially more precise) |
| Intermediate Precision (% RSD) | ≤ 20% | < 15% | < 12% |
| LOQ (µg/L) | Sufficiently low for the intended purpose | 0.05 - 0.1 | 0.05 - 0.1 |
Rationale for Expected Results: The novel approach using this compound could theoretically offer improved accuracy and precision by more closely mimicking the behavior of the metal-chelate complexes throughout the analytical process, from sample introduction to ionization. This could lead to a more effective correction for any variability in the chelation reaction itself, in addition to matrix effects and instrumental drift.
Visualization of Workflows
Method Validation Workflow according to ICH Q2(R1)
Caption: A flowchart illustrating the key stages of analytical method validation as per ICH guidelines.
Comparison of Internal Standard Approaches
Caption: A diagram comparing the workflow of the standard inorganic internal standard method with the novel deuterated chelating agent approach.
Conclusion
The validation of analytical methods for elemental impurities is a regulatory requirement and crucial for ensuring patient safety. The standard ICP-MS method using inorganic internal standards is a well-established and robust approach that meets the requirements of the ICH guidelines.
The hypothetical use of a deuterated chelating agent like this compound as an internal standard presents an interesting area for future research. This novel approach has the potential to improve the accuracy and precision of the analysis by providing a more analogous correction for the entire analytical process, including the chelation step. However, significant research and development would be required to validate its effectiveness and demonstrate its superiority over the current standard methods. This guide provides a framework for such a validation, encouraging a scientifically sound and data-driven approach to the adoption of new analytical technologies in the pharmaceutical industry.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. chemscene.com [chemscene.com]
- 5. soc.chim.it [soc.chim.it]
- 6. Determination of trace metals by ICP-OES in plant materials after preconcentration of 1,10-phenanthroline complexes on activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analytik-jena.com [analytik-jena.com]
- 8. s27415.pcdn.co [s27415.pcdn.co]
- 9. agilent.com [agilent.com]
- 10. Ways to Measure Metals: From ICP-MS to XRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. shim-pol.pl [shim-pol.pl]
- 13. chemicalbook.com [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Results: A Comparative Guide to o-Phenanthroline and its Deuterated Analog
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a critical component of data integrity and regulatory compliance. This guide provides a comparative analysis of two distinct analytical approaches utilizing o-Phenanthroline and its deuterated counterpart, o-Phenanthroline-d8. While o-Phenanthroline is widely recognized for its use in colorimetric assays, its deuterated form, this compound, serves as an internal standard in mass spectrometry-based methods, offering a powerful tool for cross-validation.
This document outlines the experimental protocols for both a traditional spectrophotometric method and a modern liquid chromatography-mass spectrometry (LC-MS) method. By presenting a side-by-side comparison of their performance characteristics, this guide aims to equip researchers with the knowledge to select the most appropriate method for their analytical needs and to understand the principles of cross-validating results between these two techniques.
Data Presentation: A Comparative Overview
The choice between a spectrophotometric method using o-Phenanthroline and an LC-MS method with this compound as an internal standard depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, and specificity, particularly in complex sample matrices. The following table summarizes the key performance characteristics of each method.
| Feature | Spectrophotometric Method (o-Phenanthroline) | LC-MS Method (this compound as Internal Standard) |
| Principle | Colorimetric determination based on the formation of a colored complex with the analyte (e.g., Fe²⁺). | Separation by liquid chromatography followed by mass-to-charge ratio detection. Quantification is relative to a known concentration of a co-eluting, deuterated internal standard. |
| Specificity | Moderate. Susceptible to interference from other compounds that absorb at the same wavelength or react with the reagent. | High. The combination of chromatographic retention time and specific mass-to-charge ratio provides excellent selectivity. |
| Sensitivity | Good (typically in the parts-per-million or high parts-per-billion range). | Excellent (typically in the low parts-per-billion to parts-per-trillion range). |
| Matrix Effect | High susceptibility. Sample matrix components can interfere with color development or absorbance measurement, often requiring extensive sample cleanup. | Low susceptibility. The internal standard co-elutes with the analyte and experiences similar matrix effects, which are corrected for in the ratio-based quantification. |
| Quantification | External standard calibration. Requires precise volume measurements and is sensitive to variations in sample preparation and injection volume. | Internal standard calibration. Compensates for variations in sample preparation, injection volume, and instrument response. |
| Throughput | Generally lower due to manual sample preparation steps. | Higher, especially with autosamplers and automated data processing. |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
| Application | Well-suited for the quantification of specific analytes in relatively simple matrices, such as the determination of iron in water or pharmaceutical preparations. | Ideal for the quantification of analytes in complex biological matrices (e.g., plasma, tissue), drug metabolism studies, and trace-level analysis. |
Experimental Protocols
The following sections provide detailed methodologies for the spectrophotometric determination of ferrous iron using o-Phenanthroline and a representative LC-MS method for the quantification of a target analyte using this compound as an internal standard.
Spectrophotometric Determination of Ferrous Iron with o-Phenanthroline
This method is based on the reaction of ferrous iron (Fe²⁺) with o-Phenanthroline to form a stable, orange-red complex that can be quantified by measuring its absorbance at 510 nm.
1. Reagents and Materials:
-
Standard iron solution (e.g., 1000 mg/L Fe)
-
o-Phenanthroline solution (0.1% w/v in ethanol)
-
Hydroxylamine hydrochloride solution (10% w/v in water)
-
Sodium acetate buffer solution (pH 4.5)
-
Deionized water
-
Volumetric flasks and pipettes
-
Spectrophotometer
2. Preparation of Calibration Standards:
-
Prepare a series of working standard solutions of iron (e.g., 0.5, 1, 2, 5, and 10 mg/L) by diluting the standard iron solution with deionized water.
-
To 10 mL of each working standard in a 50 mL volumetric flask, add 1 mL of hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺. Mix well.
-
Add 5 mL of the o-Phenanthroline solution and 10 mL of the sodium acetate buffer.
-
Dilute to the mark with deionized water, mix thoroughly, and allow 15 minutes for full color development.
3. Sample Preparation:
-
Take a known volume or weight of the sample and dissolve or dilute it in deionized water.
-
Follow steps 2-4 as described for the preparation of calibration standards.
4. Measurement and Analysis:
-
Set the spectrophotometer to a wavelength of 510 nm.
-
Use a blank solution (containing all reagents except iron) to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
-
Plot a calibration curve of absorbance versus iron concentration for the standards.
-
Determine the concentration of iron in the sample from the calibration curve.
LC-MS Quantification with this compound as an Internal Standard
This protocol describes a general method for quantifying a target analyte in a complex matrix, such as plasma, using this compound as an internal standard. The assumption is that the target analyte has similar chromatographic behavior to o-Phenanthroline.
1. Reagents and Materials:
-
Target analyte standard
-
This compound (internal standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Plasma sample
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
2. Preparation of Solutions:
-
Prepare stock solutions of the target analyte and this compound in methanol.
-
Prepare a series of calibration standards by spiking known concentrations of the target analyte into the blank plasma.
-
Prepare a working solution of the internal standard (this compound) in the protein precipitation solvent at a fixed concentration.
3. Sample Preparation:
-
To 100 µL of each calibration standard and unknown plasma sample, add 300 µL of the internal standard working solution.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
4. LC-MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Target Analyte: Precursor ion → Product ion (determined by infusion and optimization)
-
This compound (IS): Precursor ion (m/z 189.1) → Product ion (determined by infusion and optimization)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity for both the analyte and the IS.
-
5. Data Analysis:
-
Integrate the peak areas for the target analyte and the internal standard for each injection.
-
Calculate the peak area ratio (Analyte Area / IS Area) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the target analyte for the standards.
-
Determine the concentration of the target analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Mandatory Visualization
The following diagrams illustrate the workflows of the described analytical methods.
Performance Evaluation of o-Phenanthroline-d8 in Complex Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of o-Phenanthroline-d8 against its non-deuterated analog, o-Phenanthroline, when used as an internal standard in complex biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a critical strategy to mitigate variability and matrix effects inherent in bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3] This document outlines the expected performance benefits, supported by representative experimental data and detailed protocols, to guide researchers in developing robust and reliable quantitative methods.
The Challenge of Bioanalysis in Complex Matrices
Biological matrices such as plasma, serum, and urine are complex mixtures containing a wide array of endogenous and exogenous components.[4] These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement, collectively known as matrix effects.[2][3] Matrix effects can significantly impact the accuracy, precision, and sensitivity of a quantitative bioanalytical method.[3]
The ideal internal standard should co-elute with the analyte and experience the same matrix effects, thereby providing a reliable reference for quantification.[2] Deuterated internal standards like this compound are considered the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation and analysis.[2]
Comparative Performance Data
The following tables present a summary of the expected performance characteristics when quantifying a hypothetical analyte in human plasma using either this compound as an internal standard or an external standard calibration method without an internal standard. These values are representative of what would be expected in a validated bioanalytical assay and are based on established principles of using deuterated internal standards.
Table 1: Method Validation Parameters
| Parameter | Method with this compound (SIL-IS) | External Standard Method | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | 1.0 ng/mL | S/N ≥ 10, Accuracy ±20%, Precision ≤20% |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% (±20% at LLOQ) |
| Precision (%RSD) | < 10% | < 15% | ≤ 15% (≤20% at LLOQ) |
| Recovery (%) | 85 - 95% | 80 - 100% | Consistent, precise, and reproducible |
| Matrix Effect (%CV) | < 5% | 15 - 30% | ≤ 15% |
Table 2: Impact of Matrix Effects on Analyte Quantification
| Sample Lot | Analyte Response (External Standard) | Analyte/IS Ratio (with this compound) | % Ion Suppression (vs. Neat Solution) |
| Plasma Lot A | 85,000 | 1.25 | 15% |
| Plasma Lot B | 72,000 | 1.23 | 28% |
| Plasma Lot C | 92,000 | 1.26 | 8% |
| Plasma Lot D | 65,000 | 1.24 | 35% |
| %RSD | 16.5% | 1.1% | - |
The data illustrates that while the analyte response can vary significantly between different plasma lots due to matrix effects when using an external standard method, the analyte-to-internal-standard ratio remains consistent when a deuterated internal standard is employed. This demonstrates the superior ability of this compound to compensate for matrix-induced variability.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of standard practices in bioanalytical method development and validation.[5][6][7][8][9]
Sample Preparation: Protein Precipitation (for Plasma/Serum)
Protein precipitation is a common and straightforward method for removing the bulk of proteins from plasma or serum samples.[10][11][12]
Materials:
-
Human plasma (or other biological matrix)
-
This compound internal standard spiking solution (in methanol)
-
Acetonitrile (ACN) with 0.1% formic acid (precipitation solvent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard spiking solution.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (for Urine)
Liquid-liquid extraction (LLE) is a sample preparation technique that separates analytes from interferences based on their relative solubilities in two different immiscible liquids.[13][14][15]
Materials:
-
Urine sample
-
This compound internal standard spiking solution
-
Methyl tert-butyl ether (MTBE) (extraction solvent)
-
Ammonium hydroxide (for pH adjustment)
-
Glass test tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 methanol:water)
Procedure:
-
Pipette 500 µL of urine into a glass test tube.
-
Add 20 µL of the this compound internal standard spiking solution.
-
Add 50 µL of 1M ammonium hydroxide to adjust the pH.
-
Add 2 mL of MTBE.
-
Vortex for 5 minutes to ensure efficient extraction.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Hypothetical for o-Phenanthroline):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
o-Phenanthroline: Q1 m/z 181.1 -> Q3 m/z 154.1
-
This compound: Q1 m/z 189.1 -> Q3 m/z 162.1
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizations
The following diagrams illustrate key concepts and workflows in the bioanalytical process.
References
- 1. myadlm.org [myadlm.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. japsonline.com [japsonline.com]
- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Use of o-Phenanthroline-d8 as an Internal Standard in Quantitative Analysis
In the landscape of analytical chemistry, particularly within the rigorous demands of pharmaceutical research and drug development, achieving accurate and precise quantification of target analytes is paramount. The use of internal standards is a cornerstone of robust analytical methodology, designed to correct for variations in sample preparation, injection volume, and instrument response. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as o-Phenanthroline-d8, offer significant advantages. This guide provides an objective comparison of analytical methods utilizing this compound, supported by representative experimental data, to demonstrate its impact on data quality.
While direct, publicly available inter-laboratory comparison studies for this compound are not prevalent, the principles of its application and the benefits of using SIL internal standards are well-established. This guide will, therefore, compare the performance of a typical quantitative LC-MS/MS assay under three different standardization scenarios:
-
External Standardization: Quantification based on a calibration curve without an internal standard.
-
Internal Standardization with a Non-Isotopically Labeled Analog: Using an internal standard that is chemically similar but not isotopically labeled.
-
Internal Standardization with this compound: Utilizing a stable isotope-labeled internal standard.
The following sections present the experimental design, performance data, and detailed protocols for a representative analytical scenario: the quantification of a hypothetical analyte in a complex matrix.
Data Presentation: A Comparative Analysis
The performance of an analytical method is critically dependent on the chosen standardization strategy. The following tables summarize the expected performance characteristics for the quantification of a target analyte using the three different approaches. The data illustrates the impact of each method on accuracy, precision, and robustness, particularly in the presence of matrix effects.
Table 1: Comparison of Accuracy Across Standardization Methods
| Standardization Method | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) |
| External Standard | 10.0 | 8.2 | 82 |
| 50.0 | 43.5 | 87 | |
| 100.0 | 91.2 | 91.2 | |
| Non-Isotopically Labeled IS | 10.0 | 9.1 | 91 |
| 50.0 | 47.8 | 95.6 | |
| 100.0 | 96.5 | 96.5 | |
| This compound IS | 10.0 | 9.9 | 99 |
| 50.0 | 50.8 | 101.6 | |
| 100.0 | 99.7 | 99.7 |
Table 2: Comparison of Precision Across Standardization Methods
| Standardization Method | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) |
| External Standard | 50.0 | 12.5 | 18.2 |
| Non-Isotopically Labeled IS | 50.0 | 6.8 | 9.5 |
| This compound IS | 50.0 | 2.1 | 3.4 |
Table 3: Effect of Matrix on Analytical Performance
| Standardization Method | Matrix | Analyte Recovery (%) |
| External Standard | Plasma | 75 |
| Urine | 85 | |
| Non-Isotopically Labeled IS | Plasma | 88 |
| Urine | 92 | |
| This compound IS | Plasma | 98 |
| Urine | 99 |
Experimental Protocols
A representative analytical method for the quantification of a target analyte in human plasma is described below. This protocol is illustrative and can be adapted for various analytes and matrices.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (containing either the non-isotopically labeled IS or this compound). For the external standard method, add 10 µL of the vehicle solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic System: A standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Analyte: Monitor a specific precursor-product ion transition.
-
This compound: Monitor the corresponding mass-shifted precursor-product ion transition.
-
3. Data Analysis
-
Peak areas for the analyte and internal standard (if used) are integrated.
-
For the internal standard methods, the ratio of the analyte peak area to the internal standard peak area is calculated.
-
A calibration curve is constructed by plotting the peak area (for external standard) or the peak area ratio (for internal standard methods) against the known concentrations of the calibration standards.
-
The concentration of the analyte in unknown samples is determined from the calibration curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of internal standard-based quantification.
Caption: A typical workflow for quantitative analysis using an internal standard.
Caption: Logical relationship of different standardization methods.
The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a pivotal decision. This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data and regulatory perspectives, to justify their use in regulated bioanalysis.
In the rigorous landscape of regulated bioanalysis, where data integrity is paramount, the use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated internal standard, is widely recognized as the "gold standard".[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly advocate for the use of SIL-IS in bioanalytical methods submitted for regulatory review, a stance harmonized under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[3][4][5] This preference is deeply rooted in the unparalleled ability of deuterated standards to mimic the analyte of interest throughout the analytical process, thereby ensuring the most accurate and precise quantification.[3][6]
An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to compensate for variability during sample preparation and analysis.[1][7] The ideal IS co-elutes with the analyte, experiencing the same extraction efficiencies and matrix effects.[2] Deuterated internal standards, where one or more hydrogen atoms are replaced with their stable isotope, deuterium, are chemically almost identical to the analyte, differing only in mass.[7] This subtle yet significant modification allows them to be distinguished by a mass spectrometer while behaving nearly identically to the analyte during chromatography and ionization.[3]
In contrast, non-deuterated internal standards, typically structural analogs, have similar but not identical chemical structures.[1] This difference can lead to variations in chromatographic retention time, extraction recovery, and susceptibility to matrix effects, ultimately compromising the accuracy and precision of the analytical method.[1]
Unveiling the Performance Advantage: Deuterated vs. Analog Internal Standards
Experimental data consistently demonstrates the superior performance of deuterated internal standards in mitigating variability and enhancing data quality.
Table 1: Comparative Performance of Deuterated vs. Analog Internal Standards
| Analyte | Internal Standard Type | Parameter | Result | Reference |
| Tubulin Inhibitor D-24851 | Deuterated IS | Accuracy & Precision | Significantly better than analog IS | [2] |
| Structural Analog IS | Accuracy & Precision | Less accurate and precise | [2] | |
| Kahalalide F | Deuterated IS | Accuracy (% Bias) | Did not deviate significantly from 100% | [6] |
| Precision (%RSD) | Significantly lower variance (p=0.02) | [8] | ||
| Analog IS | Accuracy (% Bias) | Deviated significantly from 100% (p<0.0005) | [8] | |
| Precision (%RSD) | Higher variance | [8] | ||
| General Bioanalysis | Deuterated IS | Matrix Effect (% CV) | 3.2% | [3] |
| Structural Analog IS | Matrix Effect (% CV) | 14.8% | [3] |
As the data illustrates, the use of a deuterated internal standard consistently leads to improved accuracy, precision, and better compensation for matrix effects.[3][6][8]
The Logical Framework for Justification
The decision to employ a deuterated internal standard in regulated bioanalysis is a logical progression driven by the need for the highest data quality and regulatory acceptance.
Experimental Protocols
To empirically validate the choice of a deuterated internal standard, a rigorous set of experiments is conducted as part of the bioanalytical method validation.
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method using a deuterated internal standard is a systematic process to ensure the method is fit for its intended purpose.[4]
Detailed Methodology: Matrix Effect Evaluation
A critical experiment in justifying the use of a deuterated internal standard is the evaluation of matrix effects.
Objective: To assess the ability of the deuterated internal standard to compensate for the effect of co-eluting matrix components on the ionization of the analyte.
Protocol:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and deuterated internal standard spiked in a neat solution (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and deuterated internal standard are added to the extracted matrix.
-
Set C (Pre-Extraction Spike): Analyte and deuterated internal standard are spiked into the biological matrix before the extraction process.
-
-
Analyze the Samples: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
Matrix Factor (MF): (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
IS-Normalized Matrix Factor: (MF of Analyte) / (MF of Internal Standard)
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across at least six different lots of the biological matrix should not be greater than 15%.[1]
Conclusion
The use of a deuterated internal standard is a scientifically sound and regulatory-preferred strategy in bioanalysis.[3][7] Their ability to closely mimic the physicochemical properties of the analyte ensures robust and reliable compensation for analytical variability, most notably matrix effects.[2][6] While the initial investment for a custom-synthesized deuterated standard may be higher than for a structural analog, the long-term benefits of improved data quality, reduced method development time, and smoother regulatory submissions provide a compelling justification for their use. By adhering to rigorous validation protocols and leveraging the inherent advantages of deuterated internal standards, researchers can ensure the generation of high-fidelity data that underpins critical decisions in drug development.
References
Safety Operating Guide
Safe Disposal of o-Phenanthroline-d8: A Step-by-Step Guide
For Immediate Reference: o-Phenanthroline-d8 is classified as a toxic and hazardous chemical. Proper disposal is mandatory to prevent harm to human health and the environment. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment.
This compound is toxic if swallowed and poses a significant threat to aquatic ecosystems, with long-lasting effects[1][2][3]. Therefore, it is imperative that researchers, scientists, and drug development professionals strictly adhere to the following disposal protocols. This substance must be treated as hazardous waste and disposed of through an approved waste disposal plant[2][3].
Key Hazard Information
| Hazard Classification | Description |
| Acute Oral Toxicity | Toxic if swallowed[2][3]. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[1][2]. |
| UN Number | UN 2811. |
| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (1,10-phenanthroline). |
Experimental Protocols: Disposal Procedures
Adherence to these step-by-step instructions is crucial for the safe disposal of this compound and its contaminated materials.
Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, clearly labeled, and sealed container for all this compound waste. The container must be in good condition and compatible with the chemical.
-
No Mixing: Do not mix this compound waste with other chemical waste streams. This is critical to avoid unforeseen chemical reactions and to ensure proper disposal routing.
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be disposed of in the same dedicated hazardous waste container.
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[4].
-
Protective Gear: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For handling larger quantities or when dust generation is likely, respiratory protection may be required[5].
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the substance from entering drains or waterways[1].
-
Clean-up:
-
Decontamination: Clean the affected area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
Storage Pending Disposal
-
Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids[3][5].
-
Authorized Access: The storage area should be locked or otherwise secured to prevent unauthorized access[4].
Final Disposal
-
Licensed Disposal Company: Arrange for the collection and disposal of the this compound waste through a licensed and approved hazardous waste disposal company[5].
-
Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed[1].
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling o-Phenanthroline-d8
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, procedural guidance for the safe handling and disposal of o-Phenanthroline-d8. Adherence to these protocols is critical to ensure personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment
This compound is classified as a toxic and irritant substance.[1] It is toxic if swallowed and very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE) is mandatory to prevent exposure.
| Hazard | GHS Classification | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Category 3 | Chemical-resistant gloves (e.g., Nitrile, Neoprene)[1] |
| Skin Corrosion/Irritation | Irritant[1] | Protective clothing, Lab coat[1] |
| Serious Eye Damage/Irritation | Irritant[1] | Chemical safety goggles[1][2] |
| Respiratory Irritation | Irritant[1] | NIOSH/MSHA-approved respirator or work in a certified chemical fume hood[1][2] |
| Hazardous to the Aquatic Environment | Acute Category 1, Chronic Category 1 | Not Applicable for direct personal protection, but crucial for spill and disposal management. |
Safe Handling and Storage Protocols
Proper handling and storage are essential to minimize risk.
Handling:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[1][3]
-
Personal Practices: Avoid all personal contact, including inhalation of dust.[4][5] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[6]
-
Spill Preparedness: Ensure an eyewash station and safety shower are readily accessible.[1] Have a spill kit with appropriate absorbent materials nearby.
Storage:
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
Protection: Protect from light and moisture.[1]
-
Security: Store in a locked cabinet or an area accessible only to authorized personnel.[3]
-
Incompatibilities: Keep away from strong oxidizing agents and acids.[1]
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting.[6] Immediately call a POISON CENTER or doctor.[6] |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of water.[1] Remove contaminated clothing.[3] If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is mandatory.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For minor spills, carefully scoop up the solid material and place it in a labeled, sealed container for disposal.[1] Avoid generating dust.[3]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to the appropriate safety officer.
Waste Disposal:
-
Containerization: Collect all this compound waste, including contaminated materials, in a clearly labeled, sealed, and appropriate waste container.
-
Regulations: Dispose of waste through a licensed disposal company.[1] All waste disposal must be in accordance with local, state, and federal regulations.[5]
-
Environmental Protection: Do not allow the product or contaminated water to enter drains or waterways.[3]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
